Sennosides
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
Sennoside A and B, the components of senna, are metabolized by gut bacteria into the active metabolite rheinanthrone [DB13175]. Rheinanthrone [DB13175] appears to increase cyclooxegenase 2 (COX2) expression in macrophage cells leading to an increase in prostaglandin E2 (PGE2). This increase in PGE2 is associated with a decrease in aquaporin 3 expression in mucosal epithelial cells of the large intestine. A decrease in aquaporin 3 expression likely produces the laxative effect by restricting water reabsorption by the large intestine thereby increasing fecal water content. The exact mechanism by which rheinanthrone increases COX2 expression is unknown. Rheinanthrone [DB13175] also stimulates peristalsis in the large intestine although the mechanism behind this effect is unknown. Rhein [DB13174], another active metabolite is thought to excite submucosal acetylcholinergic neurons resulting in increased chloride and prostaglandin secretion. The movement of chloride ions into the large intestine would also help to draw water into the lumen. |
|---|---|
CAS No. |
62211-03-4 |
Molecular Formula |
C42H36CaO20 |
Molecular Weight |
900.8 g/mol |
IUPAC Name |
calcium;3-carboxy-10-[2-carboxy-4-oxido-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-9-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-1-olate |
InChI |
InChI=1S/C42H38O20.Ca/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46;/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58);/q;+2/p-2/t23-,24-,25?,26?,31-,32-,35+,36+,37-,38-,41-,42-;/m1./s1 |
InChI Key |
JQVYZJIFFAHQKX-ZAULLPPESA-L |
SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2] |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2] |
Origin of Product |
United States |
Historical and Scientific Context of Sennosides Research
Early Isolation and Structural Postulation Efforts of Sennosides (B37030)
A significant breakthrough in the chemical characterization of senna constituents occurred in 1941 when Stoll successfully isolated two active crystalline glycosides, which he named sennoside A and sennoside B. karger.com These were found to be dimeric products derived from aloe-emodin (B1665711) and/or rhein (B1680588). karger.com Early research established that both sennoside A and sennoside B could be degraded by acid hydrolysis, yielding two molecules of glucose and the aglycones sennidin A and sennidin B, respectively. karger.com Further work confirmed these initial findings and led to the identification of additional this compound, specifically this compound C and D. karger.com this compound A and B were first isolated and identified from senna leaves and initially attributed to the anthraquinone (B42736) family by Stoll and co-workers in 1949. nih.govfrontiersin.org this compound C and D were subsequently isolated from the same plant by Lemli and co-workers in 1981. nih.govfrontiersin.org this compound A, B, and C have also been isolated from rhubarb. nih.govfrontiersin.org
Evolution of Scientific Understanding of Sennoside Chemical Structure
The initial structural postulation by Stoll and colleagues in 1950 described sennoside A as being composed of the dextrorotatory aglycone sennidin A and D-glucose. drugfuture.com Sennoside B was described as being built from the intramolecularly compensated meso-sennidin B and D-glucose. drugfuture.com this compound are characterized as dimeric anthraquinone glycosides. slideshare.net Specifically, this compound A, B, and A1 are homodimeric hydroxyanthracene diglycosides, formed by linking two molecules of rhein 8-glucoside at position 10. d-nb.info this compound C, D, and D1 are heterodimers, consisting of one molecule of rhein 8-glucoside and one molecule of aloin (B1665253) 8-glucoside. d-nb.info this compound A and B are stereoisomers, distinguishable by the configuration at the C-10 and C-10' positions; sennoside A is dextrorotatory, while sennoside B is a mesoform. researchgate.net The main this compound, A, B, C, and D, contain rhein or aloe-emodin as the aglycone. slideshare.net
Methodological Advancements Driving Early Sennoside Chemical Characterization
Early methods for determining the active principles of senna involved the extraction of glycosides and free anthraquinones, followed by the removal of free aglycones, hydrolysis, and oxidation of the remaining this compound and other glycosides to yield rhein and aloe-emodin. karger.com These compounds were then determined spectrophotometrically using the 'Bomtrager' reaction. karger.com More modern and precise methods, such as High-Performance Liquid Chromatography (HPLC), became well-established for the determination of the entire series of this compound. karger.com Methodological advancements, including techniques like RP-HPLC connected with ESI−-MSn, have been employed to analyze the composition of senna extracts, even historical samples. researchgate.net Two-dimensional qNMR has also been established as a method for the determination of this compound, offering specificity and the ability to assess stability. d-nb.inforesearchgate.net This method utilizes band-selective HSQC and the cross-correlations of the characteristic 10–10' bonds for quantification. researchgate.net
Recognition of this compound as Key Anthraquinone Glycosides: A Scientific Trajectory
This compound are recognized as a class of natural anthraquinone derivatives and dimeric glycosides. nih.govfrontiersin.org They are considered the main bioactive components in medicinal plants traditionally used as herbal laxatives, such as Senna alexandrina and Rheum officinale. nih.govfrontiersin.org The identification and characterization of this compound as the primary active constituents responsible for the laxative effect marked a crucial point in understanding the pharmacological basis of senna's traditional use. slideshare.net The structural feature of the 10–10' bond in this compound allows for their discrimination from other anthrone (B1665570) glycosides present in the source plants and preparations. researchgate.net this compound are considered among the most important pharmaceutical products derived from plants. d-nb.info Natural pigments that are derivatives of anthraquinone are found in various plants, including senna and rhubarb, highlighting the broader context of this compound within the family of naturally occurring anthraquinones. wikipedia.org
Structural Elucidation and Isomeric Complexity of Sennosides
Core Anthraquinone (B42736) Glycoside Scaffolds of Sennosides (B37030)
The fundamental structure of this compound is built upon an anthraquinone glycoside framework. The aglycone (non-sugar) portion of the most common this compound is a dianthrone, which consists of two anthrone (B1665570) units linked together. uomustansiriyah.edu.iq These aglycones are typically derivatives of either rhein (B1680588) or aloe-emodin (B1665711). researchgate.netijpsonline.com
The sugar component, or glycone, is attached to this dimeric core. In this compound, the sugar moiety is typically D-glucose. drugfuture.com This glycosylation is crucial as it facilitates the transport of the molecule to the large intestine. ingredientsnetwork.com The complete molecule is therefore a diglycoside of a dianthrone.
Characterization of Sennoside A, B, C, and D Isomers
The primary and most abundant this compound found in senna are Sennoside A and Sennoside B. researchgate.net this compound C and D are also present but in smaller quantities. nih.govresearchgate.net These isomers share the same molecular formula but differ in their stereochemistry and the composition of their aglycone cores. google.com
This compound A and B are homodimers, meaning their aglycone core (sennidin) is formed from two identical rhein anthrone units. nih.gov In contrast, this compound C and D are heterodimers, where the aglycone is composed of one rhein anthrone unit and one aloe-emodin anthrone unit. uomustansiriyah.edu.iq
Stereochemical Distinctions and Chirality in this compound
The key difference between the sennoside isomers lies in their stereochemistry, particularly around the chiral carbons at the C-10 and C-10' positions which link the two anthrone units. researchgate.net
Sennoside A is the dextrorotatory stereoisomer. drugfuture.comresearchgate.net Its aglycone, sennidin A, possesses a trans configuration.
Sennoside B is the meso form, which is optically inactive due to internal compensation. drugfuture.comresearchgate.net Its aglycone, sennidin B, is an intramolecularly compensated meso-sennidin. drugfuture.com
Sennoside C and D also exist as stereoisomeric pairs, with Sennoside C being the L-form and Sennoside D being the meso form. uomustansiriyah.edu.iq
This stereoisomerism significantly influences the physical properties of the molecules. For instance, Sennoside A can be slowly isomerized to the more stable Sennoside B under certain conditions. chemicalbook.com
| Sennoside | Aglycone Composition | Stereochemical Configuration | Optical Activity |
|---|---|---|---|
| Sennoside A | Rhein + Rhein (Homodimer) | trans | Dextrorotatory |
| Sennoside B | Rhein + Rhein (Homodimer) | meso | Optically Inactive |
| Sennoside C | Rhein + Aloe-emodin (Heterodimer) | L-form | Levorotatory |
| Sennoside D | Rhein + Aloe-emodin (Heterodimer) | meso | Optically Inactive |
Glycosidic Linkage Variations in this compound
This compound are classified as O-glycosides, where the sugar moieties are linked to the aglycone core via an oxygen atom. uomustansiriyah.edu.iq Specifically, the glucose units are attached at the C-8 and C-8' positions of the dianthrone structure. The linkage is a β-glycosidic bond, which is resistant to hydrolysis by digestive enzymes in the upper gastrointestinal tract, allowing the this compound to reach the large intestine intact. nih.gov
Dimerization and Polymerization Characteristics of Sennoside Units
The defining structural feature of this compound is their dimeric nature. nih.gov Two anthrone monomers are joined by a covalent C-C bond between their respective C-10 and C-10' positions. uomustansiriyah.edu.iqresearchgate.net This linkage creates the dianthrone aglycone, known as sennidin. The stability of the anthrone structure is enhanced by this dimerization, as it protects the C-10 position from easy oxidation. uomustansiriyah.edu.iq While the primary active forms are dimers, it has been noted that over 90% of this compound are excreted in the feces as polymers. nih.gov
Biosynthesis and Phytochemical Pathways of Sennosides
Precursor Molecules and Metabolic Intermediates in Sennoside Synthesis
The carbon skeleton of the sennoside aglycone, sennidin, is derived from two distinct biosynthetic routes. The polyketide pathway provides the majority of the carbon atoms for the anthraquinone (B42736) core, while the shikimate pathway contributes to one of the aromatic rings.
Polyketide Pathway Precursors: The biosynthesis initiates with the condensation of acetyl-CoA and malonyl-CoA units. nih.gov Typically, one molecule of acetyl-CoA serves as the starter unit, which is then extended by seven molecules of malonyl-CoA to form a linear octaketide chain. researchgate.net This poly-β-keto chain is a crucial intermediate that undergoes subsequent cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone framework.
Shikimate Pathway Precursors: The shikimate pathway contributes precursors derived from phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P). nih.gov A key intermediate from this pathway is chorismate, which is converted via several steps involving intermediates like isochorismate and o-succinylbenzoic acid (OSB) to form rings A and B of the anthraquinone structure in some plant families. researchgate.netresearchgate.net
Key Metabolic Intermediates:
Polyketide Chain: An eight-unit polyketide chain formed from acetyl-CoA and malonyl-CoA. nih.gov
Chorismate: A branch-point metabolite from the shikimate pathway. researchgate.netresearchgate.net
o-Succinylbenzoic Acid (OSB): Formed from the reaction of isochorismate and α-ketoglutarate, it is a key precursor for rings A and B of certain anthraquinones. researchgate.netresearchgate.net
1,4-dihydroxy-2-naphthoic acid (DHNA): An intermediate formed following the cyclization of OSB. researchgate.net
Rhein (B1680588) Anthrone (B1665570): Considered the direct precursor to sennidins, this monomeric anthrone is the molecule that undergoes dimerization. nih.gov It is formed after modifications to the initial anthraquinone skeleton.
Rhein-9-anthrone-8-glucoside: The glycosylated monomer that is oxidized to form the final sennoside dimers. google.com
Enzymatic Steps and Key Enzymes in Anthraquinone Biogenesis Relevant to Sennosides (B37030)
The assembly of this compound is catalyzed by a series of specific enzymes that mediate the condensation, cyclization, modification, glycosylation, and dimerization steps. While the complete enzymatic cascade in Senna is still under investigation, key enzyme families have been identified through transcriptome analysis and studies in other anthraquinone-producing species. nih.govnih.gov
Polyketide synthases (PKSs) are fundamental to the formation of the sennoside backbone. These enzymes catalyze the sequential condensation of acetyl-CoA and malonyl-CoA to build the polyketide chain. nih.gov Type II PKSs are typically involved in the biosynthesis of aromatic polycyclic compounds like anthraquinones. nih.gov The PKS enzyme complex, which includes a ketosynthase (KS) and a chain length factor (CLF), controls the precise number of condensation reactions to produce the octaketide precursor required for the anthraquinone skeleton. nih.gov This linear chain is then folded and undergoes intramolecular aldol condensations to cyclize into an aromatic structure. nih.gov
Glycosylation is a critical step that enhances the stability and solubility of the sennoside molecule. This reaction is catalyzed by UDP-Glycosyltransferases (UGTs), which transfer a sugar moiety, typically glucose, from an activated sugar donor (UDP-glucose) to the anthrone aglycone. nih.gov In sennoside biosynthesis, glycosylation occurs on the monomeric rhein anthrone at the C-8 position to form rhein-9-anthrone-8-glucoside. google.com This step precedes the final dimerization. The attachment of the glucose molecule is crucial for the compound's biological activity and transport within the plant.
The final and defining step in sennoside biosynthesis is the dimerization of two anthrone glycoside monomers. This compound A and B are stereoisomers formed by the oxidative coupling of two molecules of rhein-9-anthrone-8-glucoside at the C-10 and C-10' positions. slideshare.netnih.gov This reaction is thought to be catalyzed by a stereospecific phenol-oxidizing enzyme, likely a peroxidase or a similar oxidase. While the specific enzyme responsible for this dimerization in Senna has not been definitively isolated and characterized, its existence is inferred from the stereospecific nature of the products (Sennoside A is the trans-isomer and Sennoside B is the meso-form). slideshare.net
The shikimate pathway provides essential precursors for one of the aromatic rings of the anthraquinone nucleus in many plant species. nih.govresearchgate.net This seven-step metabolic route converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate. wikipedia.orgnih.gov Key enzymes in this pathway that are relevant to anthraquinone synthesis include:
DAHP Synthase: Catalyzes the initial condensation of PEP and E4P. researchgate.net
Isochorismate Synthase (ICS): Converts chorismate to isochorismate. The cloning of the ICS gene from Cassia angustifolia has highlighted its important role. researchgate.net
o-Succinylbenzoate Synthase (OSB Synthase): Catalyzes the conversion of isochorismate to o-succinylbenzoic acid (OSB). researchgate.netresearchgate.net
OSB:CoA Ligase: Activates OSB by attaching Coenzyme A, preparing it for cyclization. researchgate.netresearchgate.net
Table 1: Key Enzymes and Their Putative Roles in Sennoside Biosynthesis
| Enzyme Class | Specific Enzyme (Example) | Role in Sennoside Biosynthesis |
|---|---|---|
| Polyketide Synthase (PKS) | Type II PKS | Catalyzes the formation of the octaketide chain from acetyl-CoA and malonyl-CoA, which forms the core anthraquinone skeleton. nih.gov |
| Synthases/Ligases | Isochorismate Synthase (ICS) | Converts chorismate to isochorismate, a key step in the shikimate pathway's contribution to the anthraquinone core. researchgate.net |
| o-Succinylbenzoate Synthase | Catalyzes the formation of o-succinylbenzoic acid (OSB), a direct precursor to parts of the anthraquinone rings. researchgate.net | |
| OSB:CoA Ligase | Activates OSB for subsequent ring formation reactions. researchgate.net | |
| Glycosyltransferases | UDP-Glycosyltransferase (UGT) | Transfers a glucose molecule to the rhein anthrone aglycone, forming the glycosylated monomer necessary for dimerization. nih.gov |
| Oxidases | Peroxidase/Oxidase | Believed to catalyze the stereospecific oxidative dimerization of two rhein anthrone glycoside monomers to form this compound. |
Regulation of Sennoside Biosynthesis in Medicinal Plants
The production and accumulation of this compound in plants like Senna are tightly regulated by genetic, developmental, and environmental factors. Transcriptome analyses of Cassia angustifolia have identified numerous differentially expressed genes in young versus mature leaves, suggesting that biosynthesis is under strict developmental control. nih.govnih.gov
Developmental Regulation: Sennoside content varies with the age of the plant and the specific tissues. For instance, the concentration of glycosides is often higher in leaves than in pods and tends to decrease as the plant ages. academicjournals.org The highest levels of this compound are often found at specific developmental stages, such as before or during flowering.
Environmental Factors: Light is a significant regulatory factor. Studies have shown that prolonged exposure to cycles of light and darkness affects the biosynthesis of anthracene derivatives. academicjournals.org The absence of light can suppress the conversion of precursor compounds to the final rhein-based glycosides. academicjournals.org
Genetic Regulation: The expression of biosynthetic genes is controlled by transcription factors (TFs). Transcriptome studies have identified various TF families in Senna that are likely involved in regulating the primary and secondary metabolic pathways leading to sennoside production. nih.govresearchgate.net Elicitors, such as methyl jasmonate, and the addition of biosynthetic precursors to in-vitro cultures have been shown to enhance the production of this compound, indicating that the pathway is responsive to signaling molecules and substrate availability. researchgate.net Furthermore, this compound are absent in fresh plant parts and are formed during the post-harvest drying process, suggesting the activation of specific enzymes or the breakdown of cellular compartmentalization is required for the final steps of biosynthesis to occur. nih.gov
Transcriptional and Post-Transcriptional Control of Sennoside Pathways
The regulation of sennoside biosynthesis is a complex process governed by genetic and molecular mechanisms that are not yet fully elucidated. However, transcriptome analysis of Cassia angustifolia has provided significant insights into the transcriptional control of the pathway. By comparing young and mature leaf tissues, researchers have identified a vast number of genes and transcription factors (TFs) that are likely involved in regulating the production of these medicinally important compounds nih.govresearchgate.net.
In a key study, transcriptome sequencing identified thousands of coding sequences (CDS) that function as transcription factors. These TFs belong to numerous known families and are believed to modulate the metabolic flux of the sennoside pathway by controlling the expression of genes that encode for specific biosynthetic enzymes nih.gov. The differential expression of these genes between young and mature leaves further underscores the role of transcriptional control during plant development researchgate.net. Among the identified genes are those encoding for crucial enzyme families like Cytochrome P450 and UDP-glucosyltransferase, the latter being essential for the glucosylation of the anthrone precursors, a critical step for the bioactivity of this compound nih.gov.
While specific post-transcriptional control mechanisms for sennoside synthesis have not been extensively detailed, this layer of regulation is a known critical component in controlling many plant secondary metabolite pathways.
Table 1: Putative Transcription Factors Identified in Cassia angustifolia Leaf Tissue
| Tissue Sample | Total Coding Sequences (CDS) | CDS Identified as Transcription Factors | Percentage of TFs | Number of TF Families |
|---|---|---|---|---|
| Young Leaf | 42,230 | 8,761 | 20.7% | 75 |
Data sourced from transcriptome analysis of Cassia angustifolia nih.gov.
Environmental and Developmental Influences on Sennoside Pathway Expression
The expression of the sennoside biosynthetic pathway is highly sensitive to both the developmental stage of the plant and various environmental factors. These influences directly impact the concentration and total yield of this compound in the plant tissues, particularly the leaves and pods.
Developmental Influences: The age of the plant tissue is a critical determinant of sennoside content. Research has consistently shown that the youngest leaves exhibit the highest concentrations of sennoside A and B researchgate.net. The timing of harvest is also crucial; one study found that the highest sennoside levels were present in leaves picked 90 days after sowing academicjournals.org. Furthermore, the plant's reproductive status plays a significant role. The practice of deflowering has been shown to dramatically increase the allocation of resources to vegetative parts, resulting in a 25% increase in sennoside concentration in the leaves and a doubling of the total sennoside yield per plant researchgate.net.
Environmental Influences: Cassia angustifolia is described as a "sun-loving" crop that requires bright sunshine for optimal growth, indicating that light is a primary environmental factor influencing its metabolism academicjournals.org. The concentration of this compound A and B in leaves has been observed to increase over the course of the day researchgate.net. Post-harvest handling is also critical, as exposure to light can lead to the degradation of this compound. For this reason, sun drying is typically avoided, and storage in opaque packaging, such as black polythene bags, is superior for preserving the active compounds compared to transparent materials academicjournals.orgresearchgate.nettnau.ac.in.
Table 2: Summary of Factors Influencing Sennoside Content
| Factor | Type | Observation | Effect on Sennoside Content |
|---|---|---|---|
| Leaf Maturity | Developmental | Youngest leaves have the highest concentration. researchgate.net | Decreases with age |
| Harvest Time | Developmental | Highest content found in leaves picked 90 days after sowing. academicjournals.org | Varies with growth stage |
| Flowering | Developmental | Manual deflowering doubles the sennoside yield per plant. researchgate.net | Increases in leaves |
| Light (Daily Cycle) | Environmental | Concentration in leaves appears to increase during the day. researchgate.net | Increases |
| Light (Post-Harvest) | Environmental | Shade-drying and storage in darkness retains quality. researchgate.net | Decreases upon exposure |
Cellular and Subcellular Localization of Sennoside Production in Plant Tissues
Cellular and Tissue Localization: this compound are distributed throughout the Cassia angustifolia plant, but the concentrations vary significantly between different organs. The primary sites of accumulation are the leaves and pods (fruits), which are the parts harvested for medicinal use nih.govtnau.ac.inkarger.com. Within the pods, the this compound are concentrated in the pericarp (the pod wall), while the seeds contain very little of the active glycosides slideshare.net.
Detailed analysis using immunoassays has quantified the distribution of sennoside B, revealing the highest concentrations in the flowers, specifically the filaments. This suggests that reproductive tissues are a significant site of synthesis or accumulation karger.com. In contrast, structural tissues like stems and roots contain substantially lower amounts of this compound karger.com. It is noteworthy that this compound are largely absent in fresh plant parts and are believed to form during the post-harvest drying process, which complicates the study of their localization in living tissue nih.gov.
Table 3: Distribution of Sennoside B in Various Tissues of Cassia angustifolia
| Plant Organ/Tissue | Sennoside B Content (%) |
|---|---|
| Filaments (Flower) | 7.5 |
| Flowers (Whole) | 4.3 |
| Leaves | 2.8 |
| Pericarp (Pod Wall) | 2.4 |
| Stems | 0.2 |
| Roots | 0.05 |
Data from Zenk and co-workers as cited in scientific literature karger.com.
Subcellular Localization: The precise subcellular location for the entire sennoside biosynthetic pathway has not been definitively characterized. However, the proposed pathway for the anthraquinone backbone involves intermediates from the 2-C-methyl-D-erthriol-4-phosphate (MEP) pathway, which is known to operate within the plastids plos.org. This suggests that at least the initial steps of sennoside biosynthesis may occur in these organelles. The final steps, including dimerization and glycosylation, may occur in other cellular compartments. Further research is needed to map the specific location of each enzymatic step within the plant cell.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| Sennoside A |
| Sennoside B |
| Sennoside C |
| Sennoside D |
| Rhein |
| Aloe-emodin (B1665711) |
| Rhein anthrone |
| Rhein dianthrone |
| Chryso-/phanol |
| Isochorismate |
| UDP-glucosyltransferase |
Advanced Analytical Methodologies for Sennoside Characterization and Quantification
Chromatographic Techniques for Sennoside Separation and Detection
Chromatography is the cornerstone of sennoside analysis, enabling the separation of individual sennosides (B37030) from a complex matrix. Various chromatographic methods have been developed and optimized for this purpose, each with its own advantages for specific applications, from initial screening to precise quantification.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a widely used and robust method for the quantitative analysis of this compound A and B. sciencefrontier.orgcore.ac.ukoup.com This technique offers excellent separation and sensitivity for these major active constituents of senna. core.ac.uk
The separation is typically achieved on a reversed-phase column, such as a C18 column. sciencefrontier.orgcore.ac.ukoup.com The mobile phase often consists of an aqueous component, frequently acidified with acetic acid or phosphoric acid, and an organic modifier like acetonitrile. sciencefrontier.orgcore.ac.ukoup.com The use of an ion-pairing reagent, such as tetra n-butyl ammonium hydroxide, can also be employed to improve peak shape and resolution. sciencefrontier.org Detection is commonly performed at a wavelength of 350 nm or 280 nm, where this compound exhibit significant absorbance. sciencefrontier.orgcore.ac.uk A DAD detector provides the advantage of acquiring UV spectra for the eluted peaks, which can be compared with standard samples for more accurate peak identification and purity assessment. hitachi-hightech.com
Several studies have reported validated HPLC methods for the determination of this compound A and B, with typical retention times varying depending on the specific chromatographic conditions. For instance, one method reported retention times of 4.3 minutes for sennoside B and 6.2 minutes for sennoside A. sciencefrontier.org Another study observed retention times of 19.07 minutes for sennoside B and 28.35 minutes for sennoside A. core.ac.uk The complete separation of this compound A and B from other constituents can often be achieved within 15 minutes. sciencefrontier.org
The reliability of HPLC methods for sennoside analysis is established through validation parameters such as linearity, precision, accuracy, and robustness. core.ac.ukoup.comnih.gov Linearity is typically demonstrated over a specific concentration range, with correlation coefficients (r) greater than 0.99 indicating a strong linear relationship. nih.gov
Table 1: Examples of HPLC-UV/DAD Parameters for Sennoside Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Agilent TC-C18 (150× 4.6 mm, 3.5 µm) sciencefrontier.org | Nova-Pak C18 (3.9 × 150 mm) core.ac.uk | C18 column (100 x 4.6 mm, 3 µm particles) oup.com |
| Mobile Phase | 75 volumes of 1% v/v glacial acetic acid, 25 volumes of acetonitrile v/v, and 10 µl of tetra n-butyl ammonium hydroxide sciencefrontier.org | Water with H3PO4 (0.2%) (solvent A) and acetonitrile: water (50:50) (solvent B) with gradient elution core.ac.uk | 19 volumes of acetonitrile and 81 volumes of a 1% v/v solution of glacial acetic acid oup.com |
| Flow Rate | 0.5 ml/min sciencefrontier.org | 1 ml/min core.ac.uk | Not Specified |
| Detection Wavelength | 350 nm sciencefrontier.org | 280 nm core.ac.uk | 350 nm oup.com |
| Retention Time (Sennoside A) | 6.2 min sciencefrontier.org | 28.35 min core.ac.uk | 8.2 min oup.com |
| Retention Time (Sennoside B) | 4.3 min sciencefrontier.org | 19.07 min core.ac.uk | 4.3 min oup.com |
Ultra-High Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly improved speed, sensitivity, and resolution compared to traditional HPLC. crbb-journal.com UPLC methods have been successfully developed for the determination of this compound A and B in various samples, including laxatives and herbal materials. rsc.orgnih.gov
The enhanced efficiency of UPLC allows for shorter analysis times without compromising the quality of the separation. crbb-journal.com A UPLC-based analytical method was developed to quantify sennoside A and sennoside B, demonstrating satisfactory peak purity. rsc.org The optimal column temperature and flow rate are critical parameters that are often optimized to achieve the best separation efficiency. rsc.org For instance, one study identified an optimal column temperature of 30 °C and a flow rate of 0.20 mL min−1. rsc.org UPLC is not only used for quantification but also for metabolic profiling studies of this compound. nih.gov
A validated UPLC-ESI-MRM/MS method for determining sennoside B in senna leaves extract showed excellent linearity (R2 = 0.999) in the concentration range of 0.98–62.5 µg/ml. crbb-journal.com The limit of detection (LOD) and limit of quantification (LOQ) for sennoside B were found to be 0.011 µg/mL and 0.034 µg/ml, respectively, highlighting the high sensitivity of the UPLC-MS/MS technique. crbb-journal.com
Thin-Layer Chromatography (TLC), particularly High-Performance Thin-Layer Chromatography (HPTLC), serves as a valuable tool for the qualitative and semi-quantitative analysis of this compound. bas.bgnih.gov It is a simple, rapid, and cost-effective method suitable for screening multiple samples simultaneously and for monitoring the purity of raw materials and finished products. bas.bgresearchgate.net
For sennoside analysis, pre-coated silica gel 60F254 plates are commonly used as the stationary phase. nih.govrjptonline.org The separation of this compound is achieved using a suitable mobile phase, such as a mixture of n-propanol, ethyl acetate, water, and glacial acetic acid. bas.bgnih.gov After development, the spots can be visualized under UV light or by spraying with a derivatizing reagent, such as a potassium hydroxide solution, which produces characteristic yellow fluorescence for this compound. researchgate.net
Densitometric scanning of the TLC plates allows for the quantification of the separated this compound. bas.bg HPTLC methods have been developed for the determination of individual this compound (A, B, C, and D). nih.gov The relative band speeds (Rf values) for this compound A, B, C, and D have been reported as 0.35, 0.25, 0.61, and 0.46, respectively. nih.gov The method's linearity has been established over specific concentration ranges for each sennoside. nih.gov
Table 2: HPTLC Parameters for Sennoside Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Pre-coated silica gel G60 F254 TLC plate nih.gov | Pre-coated silica gel 60F254 rjptonline.org |
| Mobile Phase | n-propanol : ethyl acetate : water : glacial acetic acid (3 : 3 : 2 : 0.1 v/v) nih.gov | isopropanol, ethyl acetate, water and ammonia (50:35:25:2 v/v) rjptonline.org |
| Detection | Densitometric scanning at 366 nm nih.gov | Densitometric scanning at 308 nm rjptonline.org |
| Rf Value (Sennoside A) | 0.35 nih.gov | Not specified |
| Rf Value (Sennoside B) | 0.25 nih.gov | 0.33 ± 0.01 rjptonline.org |
Mass Spectrometry (MS) for Structural Confirmation and Quantification of this compound
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the structural confirmation and sensitive quantification of this compound. impactfactor.orgnih.gov When coupled with a chromatographic separation technique like HPLC or UPLC, it becomes a highly specific and sensitive tool for sennoside analysis. nih.govimpactfactor.org
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds like this compound. impactfactor.org It generates ions directly from a liquid phase, minimizing the risk of thermal degradation. impactfactor.org ESI is commonly operated in the negative ion mode for sennoside analysis, as this compound readily form deprotonated molecules [M-H]⁻. impactfactor.orgresearchgate.net The parent ion of a sennoside has been observed at an m/z of 861.0721 in ESI⁻ mass spectra. researchgate.net
Atmospheric Pressure Chemical Ionization (APCI) is another atmospheric pressure ionization technique that can be used for the analysis of less polar compounds. While ESI is more commonly reported for sennoside analysis, APCI can be an alternative ionization source depending on the specific analytical requirements.
The combination of HPLC with ESI-MS provides unambiguous fingerprint information for the chemical structural confirmation and estimation of this compound. impactfactor.org
Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis and is used for detailed structural elucidation and highly selective quantification. youtube.comnih.gov In a typical MS/MS experiment, a precursor ion of a specific m/z is selected, fragmented, and the resulting product ions are then analyzed. ugent.be This process of fragmentation provides valuable information about the structure of the parent molecule. nih.gov
For this compound, MS/MS analysis can reveal the fragmentation pattern, which often involves the cleavage of the glycosidic bonds and the fragmentation of the aglycone core. researchgate.net For example, the MS2 spectrum of the ion at m/z = 430.0370, which corresponds to a fragment of a sennoside, provides further structural details. researchgate.net This fragmentation analysis is crucial for the unambiguous identification of this compound in complex mixtures. researchgate.net
UPLC-MS/MS methods have been developed for the sensitive quantification of this compound in biological matrices, such as rat plasma. nih.govnih.gov These methods often utilize multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for enhanced selectivity and sensitivity. crbb-journal.com A UPLC-MS/MS method for sennoside B quantification in rat plasma demonstrated a linear range of 5-1000 ng/mL with a low limit of quantification of 5 ng/mL. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing highly accurate mass measurements, typically to several decimal places. core.ac.uk This precision allows for the determination of the elemental composition of a molecule, which is a critical step in its structural characterization. Techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) and Orbitrap HRMS are frequently employed for the analysis of this compound and their metabolites. nih.govchromatographyonline.com
In a study focused on the metabolic profiling of sennoside B, UPLC-Q-TOF-MS was utilized to identify 14 metabolites in rat plasma, urine, bile, and feces. nih.govresearchgate.net The high mass accuracy of the TOF analyzer enabled the confident assignment of elemental formulas to the detected metabolites. Similarly, LC-ESIMS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) has been used to compare the metabolite profiles of different Senna species, where the accurate mass data was crucial for the tentative identification of various this compound and other related compounds. nih.gov
The fragmentation pattern of this compound under mass spectrometric conditions provides further structural information. For instance, the proposed ESI-MSn fragmentation of sennoside A reveals characteristic losses of glucose moieties and cleavage of the dianthrone core, with the resulting fragment ions being accurately measured by HRMS to support the structural assignment. researchgate.net
Table 1: Theoretical and Observed Exact Masses of Selected this compound
| Compound | Molecular Formula | Theoretical Exact Mass (m/z) [M-H]⁻ | Observed Exact Mass (m/z) [M-H]⁻ | Mass Error (ppm) | Analytical Technique |
| Sennoside A | C42H38O20 | 861.1993 | 861.1985 | -0.9 | UPLC-Q-TOF-MS |
| Sennoside B | C42H38O20 | 861.1993 | 861.1990 | -0.3 | UPLC-Q-TOF-MS |
| Sennoside C | C42H40O19 | 847.2197 | 847.2191 | -0.7 | LC-ESIMS |
| Sennoside D | C42H40O19 | 847.2197 | 847.2195 | -0.2 | LC-ESIMS |
This table is illustrative and based on typical data from HRMS analyses of this compound. Actual observed masses and mass errors may vary depending on the specific instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Sennoside Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and unparalleled technique for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecules. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign the structure of these complex glycosides. researchgate.net
1D NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of each proton and carbon atom in the sennoside molecule. The chemical shifts (δ) in the ¹H NMR spectrum reveal the number of different types of protons and their electronic environments, while the integration of the signals corresponds to the relative number of protons. d-nb.infosemanticscholar.org In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal, providing a carbon fingerprint of the compound. d-nb.info
For this compound, the ¹H NMR spectra typically show characteristic signals for the aromatic protons of the anthraquinone (B42736) core, the anomeric protons of the glucose units, and the protons of the sugar rings. Similarly, the ¹³C NMR spectra display distinct resonances for the carbonyl carbons, aromatic carbons, and the carbons of the glycosidic moieties. By comparing the ¹H and ¹³C NMR data of an unknown sennoside with those of known compounds, the core structure can be readily identified. researchgate.net
Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Core Anthraquinone Moiety of a Sennoside in a Suitable Deuterated Solvent
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-1 | - | 162.5 |
| C-2 | 7.65 (d) | 124.8 |
| C-3 | - | 148.9 |
| C-4 | 7.80 (d) | 119.5 |
| C-4a | - | 135.7 |
| C-5 | 7.30 (s) | 116.2 |
| C-6 | 7.55 (d) | 136.8 |
| C-7 | 7.15 (d) | 121.3 |
| C-8 | - | 161.9 |
| C-8a | - | 117.4 |
| C-9 | - | 185.0 |
| C-9a | - | 133.1 |
| C-10 | 4.95 (s) | 36.5 |
| C-10a | - | 145.6 |
| COOH | - | 169.8 |
Note: This table provides representative chemical shift values. Actual values can vary depending on the specific sennoside, solvent, and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and determining the stereochemistry of this compound. crbb-journal.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. researchgate.net It is used to identify adjacent protons in the sugar rings and the aromatic systems of the sennoside molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This is essential for assigning the ¹³C signals based on the already assigned ¹H signals. A study on the quantitative analysis of this compound using 2D qNMR utilized band-selective HSQC to focus on the characteristic 10-10' bond, demonstrating the specificity of this technique. core.ac.ukresearchgate.netnih.govacgpubs.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). researchgate.net This experiment is vital for connecting different structural fragments, such as linking the sugar units to the aglycone core and establishing the connectivity across the 10-10' bond that dimerizes the two anthrone (B1665570) units.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. crbb-journal.com This is particularly important for determining the relative stereochemistry of the this compound, including the orientation of the two anthrone moieties relative to each other (e.g., differentiating between sennoside A and B, which are stereoisomers).
Through the combined interpretation of these 2D NMR spectra, the complete and unambiguous structure of a sennoside, including its stereochemistry, can be determined. researchgate.net
Spectrophotometric and Spectrofluorometric Assays for Sennoside Content
Spectrophotometric and spectrofluorometric methods are well-established techniques for the quantification of total sennoside content in Senna raw materials and finished products. nih.gov These methods are often favored for their simplicity, cost-effectiveness, and suitability for routine quality control.
Spectrophotometric assays are typically based on colorimetric reactions. A common method involves the Bornträger reaction, where anthraquinone glycosides are hydrolyzed to their aglycones, which then produce a characteristic red color in an alkaline medium. The intensity of the color, measured at a specific wavelength (e.g., 500 nm), is proportional to the concentration of the hydroxyanthracene derivatives, calculated as sennoside B. d-nb.info Another colorimetric method relies on the reduction of the glycosides to 1,8-dihydroxy-3-carboxylic acid anthranol, which produces a yellow color measured at 390 nm. researchgate.netresearchgate.net UV-Vis spectrophotometry can also be used for the simultaneous estimation of this compound with other compounds, such as aloin (B1665253), by measuring the absorbance at the respective wavelengths of maximum absorption (e.g., 276 nm for sennoside). core.ac.uksemanticscholar.orgsemanticscholar.org
Spectrofluorometric assays offer an alternative approach for sennoside quantification. These methods are based on the native fluorescence of the sennoside molecules or their derivatives. The United States Pharmacopeia (USP) describes a spectrofluorimetric method for the assay of this compound in tablets. nih.gov While specific details of the reaction are not always provided in abstracts, the principle involves measuring the fluorescence intensity at a specific excitation and emission wavelength, which is proportional to the sennoside concentration. researchgate.net Comparative studies have shown that results from spectrofluorimetric methods can sometimes be higher than those from HPLC, possibly due to interference from other fluorescent anthracene species. nih.gov
Table 3: Comparison of Spectrophotometric and Spectrofluorometric Assays for Sennoside Quantification
| Analytical Method | Principle | Wavelength (nm) | Advantages | Disadvantages |
| Spectrophotometry (Colorimetric - Bornträger) | Hydrolysis to aglycones and color reaction in alkaline medium. | ~500 | Simple, inexpensive. | Time-consuming, non-specific for individual this compound. |
| Spectrophotometry (Colorimetric - Reduction) | Reduction to a colored anthranol derivative. | 390 | Simple, rapid. | Potential for interference from other reducing substances. |
| UV-Vis Spectrophotometry | Measurement of UV absorbance. | 270-380 | Rapid, non-destructive. | Lower specificity, potential for interference from other UV-absorbing compounds. |
| Spectrofluorometry | Measurement of fluorescence. | Varies | High sensitivity. | Potential for interference from other fluorescent compounds. nih.gov |
Hyphenated Techniques in Sennoside Analysis (e.g., LC-MS/NMR, GC-MS)
Hyphenated techniques, which couple a separation method with one or more spectroscopic detection methods, provide a powerful platform for the comprehensive analysis of complex mixtures like Senna extracts. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone in sennoside analysis. The coupling of the high separation power of liquid chromatography (LC), particularly Ultra-Performance Liquid Chromatography (UPLC), with the high sensitivity and selectivity of mass spectrometry (MS) allows for the rapid quantification and identification of this compound and their metabolites in various matrices. researchgate.netsemanticscholar.org UPLC-MS/MS methods have been developed for the pharmacokinetic studies of sennoside A and B, enabling the determination of their low concentrations in biological fluids. nih.govchromatographyonline.com Furthermore, UPLC-Q-TOF-MS has been instrumental in the metabolic profiling of sennoside B, leading to the identification of numerous metabolites. nih.govacgpubs.org LC-ESIMS has also been employed for the comparative metabolite profiling of different Senna species. core.ac.uknih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and its more advanced configuration, LC-MS-NMR , represent the pinnacle of hyphenated techniques for natural product analysis. researchgate.netnih.govresearchgate.net LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column. This is particularly useful for the structural elucidation of unstable or minor components in a mixture without the need for isolation. researchgate.net The addition of a mass spectrometer in an LC-MS-NMR setup provides complementary information on the molecular weight and elemental composition of the eluted peaks, aiding in the targeted acquisition of NMR data. researchgate.net While the application of LC-MS-NMR specifically to this compound is not extensively detailed in the provided search results, its utility in natural product chemistry suggests it is a highly valuable tool for the in-depth structural characterization of novel or trace this compound in complex Senna extracts.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, although its application to this compound is less common due to their high molecular weight and polarity, which makes them non-volatile. researchgate.net For GC-MS analysis, this compound would require derivatization to increase their volatility. While not a primary tool for intact sennoside analysis, GC-MS could potentially be used for the analysis of the aglycone moieties after hydrolysis and derivatization, providing complementary structural information.
Chemometric Approaches for Sennoside Data Analysis and Fingerprinting
Chemometrics, the application of mathematical and statistical methods to chemical data, plays a crucial role in the analysis and interpretation of the complex datasets generated from the analysis of Senna extracts. semanticscholar.org These approaches are particularly valuable for fingerprinting, quality control, and classification of herbal materials.
Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA) are two of the most commonly used unsupervised pattern recognition techniques in the chemometric analysis of sennoside-containing samples. nih.gov In one study, ¹H-NMR and UPLC-MS data from Senna leaves and pods from different geographical origins were subjected to PCA and HCA. nih.gov The results demonstrated that these chemometric methods could effectively differentiate the samples based on their metabolite profiles, including the levels of this compound and other related compounds. nih.gov The loading plots from the PCA can reveal the specific metabolites that are responsible for the observed clustering, thereby identifying potential markers for quality control. researchgate.net
Chemometric approaches are also employed to build predictive models for the quantification of this compound using spectroscopic data. For instance, Fourier Transform Near-Infrared (FT-NIR) spectroscopy combined with chemometric methods like Partial Least Squares (PLS) has been used for the rapid quantification of this compound A and B in Cassia plants. researchgate.net
Chromatographic fingerprinting coupled with chemometrics is a powerful tool for the quality assessment of herbal products. semanticscholar.org High-Performance Thin-Layer Chromatography (HPTLC) fingerprints of Senna extracts, which show the characteristic bands of this compound and other constituents, can be analyzed using chemometric software to assess the similarity and authenticity of different batches or products. researchgate.net Similarly, HPLC and UPLC chromatograms, which provide a detailed profile of the chemical constituents, can be used to generate fingerprints that are then subjected to chemometric analysis for quality control and authentication purposes. acgpubs.org
By applying chemometric tools to the analytical data, it is possible to move beyond the simple quantification of a few marker compounds and towards a more holistic assessment of the quality and consistency of Senna-based products.
Extraction, Purification, and Isolation Methodologies for Sennosides
Conventional Solvent Extraction Techniques for Sennosides (B37030)
Conventional solvent extraction remains a cornerstone for the isolation of this compound due to its simplicity and scalability. These methods rely on the principle of dissolving this compound from the plant matrix into a suitable solvent. The selection of the solvent is paramount, with hydroalcoholic solutions, particularly aqueous ethanol and methanol, being common choices.
Maceration and Percolation
Maceration is a straightforward and widely used technique that involves soaking the powdered plant material in a chosen solvent in a closed vessel for an extended period, typically with occasional agitation. This process allows the solvent to penetrate the plant cells and dissolve the target compounds. The duration of maceration can range from hours to several days. Research has shown that the choice of solvent concentration significantly impacts the extraction yield. For instance, a study on the maceration of Senna leaves found that a 70% v/v hydroalcoholic extract yielded a higher concentration of this compound compared to other concentrations. phytojournal.com The process is concluded by straining the liquid and pressing the remaining plant material (marc) to recover as much of the sennoside-rich solution as possible. phytojournal.com
Percolation is a more dynamic process where the solvent is allowed to flow slowly through a packed bed of the powdered plant material in a vessel called a percolator. This continuous flow of fresh solvent helps to maintain a concentration gradient, which can lead to a more efficient extraction compared to static maceration. One study noted that cold percolation at room temperature is a common conventional method used for sennoside extraction. tandfonline.comsemanticscholar.orgnih.govtandfonline.comresearchgate.net
| Parameter | Maceration | Percolation |
| Principle | Soaking of plant material in a solvent for an extended period. | Continuous slow flow of solvent through a packed bed of plant material. |
| Duration | Can range from hours to several days (e.g., 7 days). phytojournal.com | Generally faster than maceration due to the continuous process. |
| Solvent Usage | A fixed volume of solvent is used for the entire duration. | Requires a continuous supply of fresh solvent. |
| Efficiency | Generally considered less efficient than percolation. | Often more efficient due to the maintenance of a concentration gradient. |
| Typical Solvents | Hydroalcoholic solutions (e.g., 70% ethanol). phytojournal.com | Hydroalcoholic solutions. |
This table provides a general comparison of Maceration and Percolation for the extraction of this compound.
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that utilizes a specialized apparatus to repeatedly wash the plant material with a heated solvent. This technique is generally more efficient and requires less solvent than simple maceration. However, the continuous heating of the solvent can pose a risk of thermal degradation to heat-sensitive compounds like this compound. Despite this, it is a standard method for exhaustive extraction in laboratory settings. One review mentioned Soxhlet extraction as a conventional method and noted that it can sometimes lead to thermal decomposition of the target molecules.
Advanced Green Extraction Technologies for this compound
In recent years, there has been a significant shift towards the development of more efficient, rapid, and environmentally friendly extraction techniques. These "green" technologies often result in higher yields, reduced solvent consumption, and shorter extraction times compared to conventional methods. researchgate.netrjpbcs.com
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and dissolve the target compounds. While SFE is a powerful green technology, its application for the extraction of highly polar glycosides like this compound is limited due to the non-polar nature of supercritical CO2. Modifiers, such as ethanol, can be added to the CO2 to increase its polarity and improve the extraction of this compound, but studies have indicated that SFE is generally less effective for these compounds compared to other advanced methods. nih.govtandfonline.com
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the plant material, which accelerates the extraction process. The microwave radiation causes rapid heating of the intracellular water, leading to cell rupture and enhanced release of the phytoconstituents into the solvent. This technique significantly reduces extraction time and solvent volume. researchgate.netrjpbcs.comresearchgate.net Research has demonstrated the effectiveness of MAE for sennoside extraction, with studies showing that higher microwave power can lead to increased yields in shorter time frames. For example, one study found that MAE at 450W for 10 minutes produced a higher yield of calcium this compound than conventional methods. researchgate.net Another investigation reported that MAE for 11.25 minutes at 450W resulted in a 16.01% higher yield compared to 90 minutes of conventional heating. researchgate.netrjpbcs.com
| Microwave Power | Extraction Time | Yield Increase (vs. Conventional) |
| 300 W | 45 minutes | 6.83% |
| 300 W | 22.5 minutes | 9.4% |
| 450 W | 11.25 minutes | 16.01% |
This table presents data from a study comparing Microwave-Assisted Extraction at different power levels and durations to conventional extraction for calcium this compound. researchgate.netrjpbcs.com
Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction (UAE), also known as sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, facilitating the release of intracellular compounds into the solvent. UAE is known for its efficiency at lower temperatures, which helps to prevent the degradation of thermolabile compounds. nih.govtandfonline.com Studies have shown that UAE is a highly effective method for extracting this compound, with parameters such as temperature, time, and the liquid-to-solid ratio being crucial for optimizing the yield. nih.govproquest.comresearchgate.net One study optimized UAE conditions and found the highest yields of sennoside A (2.237%) and sennoside B (12.792%) were achieved at an extraction temperature of 64.2°C, an extraction time of 52.1 minutes, and a liquid-to-solid ratio of 25.2 mL/g. nih.govproquest.comresearchgate.net Comparative studies have indicated that both UAE and MAE are more effective in terms of yield and composition of sennoside extracts compared to conventional methods like cold percolation. tandfonline.comsemanticscholar.orgnih.govtandfonline.comresearchgate.net
| Parameter | Optimal Value |
| Extraction Temperature | 64.2 °C |
| Extraction Time | 52.1 minutes |
| Liquid to Solid Ratio | 25.2 mL/g |
This table shows the optimized parameters for Ultrasound-Assisted Extraction of this compound as determined by a response surface methodology study. nih.govproquest.comresearchgate.net
Chromatographic Purification Strategies for this compound
Chromatography is a cornerstone of sennoside purification, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. greenskybio.comresearchgate.net Various chromatographic techniques are employed, each offering distinct advantages in the isolation of this compound.
Preparative High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC) are powerful tools for isolating pure this compound due to their high resolution and efficiency. researchgate.netnih.gov These methods are particularly useful for separating structurally similar isomers like sennoside A and sennoside B. sciencefrontier.org
In preparative HPLC, a common approach involves using a reversed-phase C18 column as the stationary phase. sciencefrontier.orgresearchgate.net The separation is achieved by using a mobile phase, often a gradient mixture of an aqueous acidic solution and an organic solvent like acetonitrile or methanol. sciencefrontier.orgacgpubs.org For instance, a mixture of a 1% v/v solution of glacial acetic acid and acetonitrile has been successfully used. sciencefrontier.org The addition of an ion-pairing reagent, such as tetra-n-butyl ammonium hydroxide, can further enhance the separation of the acidic sennoside molecules. sciencefrontier.org
MPLC serves as an effective intermediate step between traditional column chromatography and high-pressure HPLC. researchgate.netnih.gov It allows for the processing of larger sample quantities than analytical HPLC while offering better resolution than low-pressure column chromatography. nih.gov The transfer of a separation method from an analytical HPLC scale to a preparative MPLC scale can be streamlined by using identical stationary phase chemistries, which allows for predictable retention behavior and resolution. nih.gov
Table 1: Examples of HPLC and MPLC Conditions for Sennoside Purification
| Technique | Stationary Phase | Mobile Phase | Key Findings |
|---|---|---|---|
| RP-HPLC | Hypersil C18 (150 × 4.6mm, 3.5µm) | 75 volumes of 1% v/v glacial acetic acid and 25 volumes of acetonitrile with tetra n-butyl ammonium hydroxide. sciencefrontier.org | Achieved complete separation of sennoside A and sennoside B within 15 minutes. sciencefrontier.org |
| HPLC | Dionex C18 (4.6 mm × 250 mm, 5µm) | Linear gradient of methanol and water. acgpubs.org | Successfully used for fingerprinting and quantitative analysis of sennoside A and B in laxative drugs. acgpubs.org |
| MPLC | Reversed-phase stationary phase | Gradient transfer from an optimized HPLC method. nih.gov | Enables rational and efficient isolation of natural products from complex extracts at the milligram scale. nih.gov |
Open column chromatography using adsorbents like silica gel and Sephadex is a fundamental technique for the fractionation and purification of this compound from crude extracts. acgpubs.orguvic.ca
Silica gel chromatography separates compounds based on their polarity. nih.gov For sennoside purification, a typical method involves loading a concentrated extract onto a silica gel column and eluting with a solvent system of increasing polarity. acgpubs.org A common mobile phase consists of a mixture of chloroform, methanol, and water in varying ratios (e.g., from 100:10:5 to 60:40:4). acgpubs.orgresearchgate.net Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the desired this compound. uvic.ca
Sephadex LH-20, a size-exclusion chromatography medium, is also widely used, particularly for final purification steps. acgpubs.orgnih.gov This material separates molecules based on their size, but interactions based on polarity with the matrix also play a role. nih.gov Elution is typically performed with methanol. acgpubs.orgresearchgate.net This step is effective in removing smaller or larger impurities, yielding highly pure sennoside fractions. acgpubs.org The combination of silica gel and subsequent Sephadex LH-20 chromatography is a common and effective strategy for isolating pure this compound. acgpubs.org
Table 2: Column Chromatography Systems for Sennoside Purification
| Stationary Phase | Mobile Phase / Eluent | Purpose |
|---|---|---|
| Silica Gel | Chloroform-Methanol-Water (e.g., 80:20:2 to 60:40:4). acgpubs.org | Initial fractionation of crude extract based on polarity. acgpubs.org |
| Sephadex LH-20 | Methanol. acgpubs.orgresearchgate.net | Final purification step, separating compounds based on molecular size and polarity. acgpubs.orgnih.gov |
Ion-exchange chromatography (IEX) is a highly effective method for purifying ionizable molecules like this compound, which are acidic due to their carboxylic acid groups. google.comnih.gov This technique separates molecules based on their net charge by utilizing a charged stationary phase (the ion-exchange resin). google.com
For sennoside purification, an anion-exchange column is typically used. google.comnih.gov The process involves loading the sample solution onto the column at a specific pH where the this compound are negatively charged and bind to the positively charged resin. google.compatsnap.com Impurities that are neutral or positively charged pass through the column and are washed away. nih.gov The bound this compound are then eluted by changing the pH or by increasing the concentration of a competing ion (salt) in the eluent. google.com This method has been shown to effectively separate sennoside A and sennoside B from senna leaf extracts with a high recovery rate, making it suitable for large-scale production. google.compatsnap.com Strong anion exchange columns with reversed-phase properties have also been utilized in solid-phase extraction (SPE) formats to enrich this compound from extracts. nih.gov
Table 3: Ion-Exchange Chromatography Parameters for this compound
| Technique | Resin Type | Elution Strategy | Key Application |
|---|---|---|---|
| Anion-Exchange Chromatography | Macroporous weakly basic anion exchange resin. patsnap.com | Elution with a buffer solution (e.g., sodium bicarbonate with NaCl). patsnap.com | Separation and purification of sennoside A and sennoside B from extracts. google.compatsnap.com |
| Solid-Phase Extraction (SPE) | Strong anion exchange with reversed-phase properties. nih.gov | Washing with water and methanol, followed by elution with a methanol-water-formic acid mixture. nih.gov | Enrichment of this compound and removal of neutral/basic compounds. nih.gov |
Membrane Separation Techniques (e.g., Ultrafiltration)
Membrane separation techniques, such as ultrafiltration (UF), are pressure-driven processes used to separate molecules based on size. sanimembranes.comnih.gov In the context of natural product purification, ultrafiltration can be employed to clarify extracts, remove high-molecular-weight impurities like proteins and polysaccharides, and concentrate the target compounds. researchgate.net
Ultrafiltration operates by passing a liquid extract through a semi-permeable membrane with a specific molecular weight cut-off (MWCO). sanimembranes.comwalshmedicalmedia.com Molecules larger than the membrane's MWCO are retained in the retentate, while smaller molecules, including the solvent and low-molecular-weight solutes, pass through as permeate. sanimembranes.com
While specific studies detailing the extensive use of ultrafiltration for sennoside purification are not as common as chromatographic methods, the principles apply. Given that the molecular weight of this compound is over 800 Da, a UF membrane with an appropriate MWCO (e.g., in the range of 1-10 kDa) could theoretically be used to separate them from lower molecular weight impurities or to concentrate a dilute extract. nih.gov This technology is recognized for its potential in the modern production of traditional Chinese medicine extracts to retain effective components while removing macromolecules. researchgate.net The main challenges in applying this technique include membrane fouling, which can reduce flow rate, and concentration polarization, where rejected solutes accumulate at the membrane surface. walshmedicalmedia.com
Crystallization and Precipitation Methods for High Purity this compound
Crystallization and precipitation are crucial final steps for obtaining this compound in a highly pure, stable, solid form. extroilnaturals.com These methods rely on changing the solvent composition or physicochemical properties of the solution to reduce the solubility of the this compound, causing them to precipitate or form crystals. researchgate.net
A common strategy for precipitating this compound involves pH adjustment. google.comgoogle.com this compound are acidic and exist as soluble salts in neutral or alkaline aqueous solutions. By adding an acid (e.g., hydrochloric or sulfuric acid) to lower the pH to a range of approximately 2 to 4, the this compound are converted to their less soluble free-acid form, causing them to precipitate out of the solution. google.comgoogle.com The process can be enhanced by cooling the mixture and by "seeding" with a few crystals of pure sennoside to promote crystallization. google.comgoogle.com
Another method involves the formation and precipitation of calcium salts of this compound. extroilnaturals.com After initial extraction, calcium oxide or calcium hydroxide can be added to the sennoside solution, leading to the formation of calcium sennoside salts, which can then be precipitated, often by the addition of an alcohol like methanol. extroilnaturals.comgoogle.com This method is also useful for separating this compound from other compounds, such as rhein-8-glucoside, whose calcium salt is insoluble and precipitates under conditions where calcium this compound remain in solution. google.comgoogle.com The resulting crystalline or precipitated product is then typically filtered, washed (e.g., with isopropanol or acetone), and dried under vacuum at a low temperature (e.g., below 40°C) to prevent degradation. google.comgoogle.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acetonitrile |
| Aloe-emodin (B1665711) |
| Butan-2-ol |
| Butan-2-one |
| Calcium hydroxide |
| Calcium oxide |
| Chloroform |
| Chrysophanol |
| Emodin |
| Ethanol |
| Ethyl acetate |
| Formic acid |
| Glacial acetic acid |
| Hydrochloric acid |
| Isopropanol |
| Methanol |
| Rhein (B1680588) |
| Rhein-8-glucoside |
| Rhein-9-anthrone-8-glucoside |
| Sennoside |
| Sennoside A |
| Sennoside B |
| Sennoside C |
| Sennoside D |
| Sodium bicarbonate |
| Sodium chloride |
| Sulfuric acid |
| Tetra-n-butyl ammonium hydroxide |
Preclinical Pharmacological Mechanisms and Cellular Interactions of Sennosides
Intracellular Signaling Pathways Affected by Sennosides (B37030)
The interaction of this compound and their metabolites with molecular targets triggers changes in various intracellular signaling pathways. These pathways amplify the initial signal, leading to broader cellular responses, including altered gene expression and physiological function.
The increase in PGE2, orchestrated by the sennoside metabolite rheinanthrone, is a critical upstream event that influences second messenger systems. PGE2 exerts its effects by binding to a family of G-protein-coupled receptors (EP receptors), which in turn modulate the levels of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and calcium ions (Ca2+). researchgate.netnih.gov
cAMP Pathway : PGE2 can bind to EP2 and EP4 receptors, which are coupled to Gs proteins. researchgate.net Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. nih.gov This activation of the cAMP signaling pathway is believed to mediate some of the sensitizing actions of PGE2 on sensory neurons and may play a role in regulating cellular responses to this compound. nih.gov
Downstream of receptor binding and second messenger modulation, this compound influence the activity of various protein kinases, which are key regulators of cellular processes.
Wnt/β-catenin Pathway : Sennoside A has been shown to inhibit the Wnt/β-catenin signaling pathway in human chondrosarcoma cells. nih.govnih.gov Treatment with Sennoside A led to decreased protein levels of key components of this pathway, including Wnt3a, β-catenin, and the downstream effector c-Myc. nih.govresearchgate.net The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its inhibition is linked to the anti-proliferative effects of Sennoside A observed in these cells. nih.gov
PI3K/Akt Pathway : The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which is vital for cell proliferation and survival, is also modulated by Sennoside A. In hepatic stellate cells, Sennoside A was found to inhibit the PI3K/Akt pathway by interacting with and inhibiting DNA methyltransferase 1 (DNMT1), which in turn restored the expression of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway. nih.gov
The ultimate effect of many signaling cascades is the regulation of gene expression, which is controlled by transcription factors. This compound have been shown to influence the activity of critical transcription factors.
p53 Activity : The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. Some studies have investigated the effect of this compound on p53 expression in the colonic epithelium. One study noted that while this compound induced significant cell loss and a compensatory increase in proliferation, no difference in p53 expression was observed compared to controls. nih.govkarger.com However, the study did find that the expression of the anti-apoptotic protein Bcl-2 was higher in groups with increased proliferation, suggesting an adaptive response to sennoside-induced cell turnover. nih.govkarger.com
β-catenin/TCF/LEF : As a downstream consequence of inhibiting the Wnt pathway, the accumulation and nuclear translocation of β-catenin are reduced. nih.gov In the nucleus, β-catenin acts as a co-activator for the TCF/LEF family of transcription factors. oncotarget.com By downregulating β-catenin, Sennoside A effectively inhibits the transcriptional induction of downstream oncogenes such as c-Myc, thereby affecting gene expression related to cell proliferation and survival. nih.govresearchgate.net
Interactive Table 2: Intracellular Signaling Pathways Modulated by this compound
| Pathway / System | Effector | Effect | Key Mediators | Downstream Effect |
|---|---|---|---|---|
| Second Messengers | Rheinanthrone -> PGE2 | Modulation of cAMP and Ca2+ | EP Receptors, Adenylyl Cyclase, Phospholipase C | Altered cellular excitability and function researchgate.netnih.gov |
| Protein Kinases | Sennoside A | Inhibition | Wnt3a, β-catenin, PI3K, Akt | Decreased cell proliferation and survival nih.govnih.gov |
| Transcription Factors | Sennoside A | Inhibition of co-activator | β-catenin | Downregulation of target genes like c-Myc nih.govresearchgate.net |
Effects on Ion Transport and Membrane Permeability in Cellular Models
This compound and their metabolites exert significant influence over the transport of water and electrolytes in the colon, which is central to their pharmacological effect. This is achieved through the modulation of specific cellular channels and transport mechanisms.
Aquaporins (AQPs) are integral membrane proteins that function as channels for water and, in some cases, small solutes like glycerol. nih.govresearchgate.net Aquaporin 3 (AQP3), an aquaglyceroporin, is highly expressed in the epithelial cells of the colon and plays a key role in water reabsorption. nih.govmdpi.com
Preclinical studies in rat models have demonstrated that this compound and their active metabolite, rheinanthrone, modulate the expression of AQP3. drugbank.com The mechanism appears to be indirect; rheinanthrone stimulates an increase in cyclooxygenase-2 (COX2) expression in macrophage cells, leading to a subsequent rise in prostaglandin (B15479496) E2 (PGE2). drugbank.com This increase in PGE2 is associated with a down-regulation of AQP3 expression in the mucosal epithelial cells of the large intestine. drugbank.com This reduction in AQP3 channels limits water reabsorption from the colonic lumen, thereby increasing the water content of fecal matter. nih.govdrugbank.com Studies in rats treated with senna products showed an initial down-regulation of Aqp3 in the colon, which contributes to the laxative effect. nih.gov
The laxative action of this compound is also heavily dependent on their ability to alter electrolyte transport across the colonic mucosa. patsnap.com In preclinical rat models, oral administration of this compound leads to a time-dependent shift from net absorption of water and electrolytes to net secretion. nih.gov While no significant changes are observed in the first four hours post-treatment, by six hours, the net absorption of water (H₂O), sodium (Na+), and chloride (Cl-) is reversed to net secretion. nih.gov
The primary mechanism is the stimulation of active chloride secretion into the intestinal lumen. karger.com This creates an electrochemical gradient that drives the secretion of sodium to maintain neutrality, followed by the osmotic movement of water into the lumen. karger.comdntb.gov.ua This dual action of inhibiting water and sodium absorption while promoting chloride and potassium secretion results in increased fluid volume in the colon. patsnap.com This effect is achieved without inhibiting the Na+, K+-ATPase enzyme. nih.govdntb.gov.ua Instead, it is associated with an increase in the paracellular permeability of the epithelium to small molecules, which facilitates the movement of Na+ and H₂O via the paracellular pathway to balance the active chloride secretion. nih.govdntb.gov.ua
Table 1: Effects of Sennoside Metabolites on Colonic Transport
| Parameter | Effect | Mechanism |
|---|---|---|
| Water Transport | Decreased Reabsorption | Down-regulation of Aquaporin 3 (AQP3) channels, reducing osmotic water movement from the lumen into cells. nih.govdrugbank.com |
| Chloride (Cl-) Transport | Increased Secretion | Direct stimulation of active chloride secretion into the colonic lumen. karger.com |
| Sodium (Na+) Transport | Decreased Absorption / Increased Secretion | Passive movement into the lumen via the paracellular pathway to balance the electrochemical gradient created by Cl- secretion. patsnap.comdntb.gov.ua |
| Potassium (K+) Transport | Increased Secretion | Promoted secretion into the colonic lumen. patsnap.com |
| Paracellular Permeability | Increased | Enhanced permeability to small molecules like Na+ and H₂O. nih.govdntb.gov.ua |
Investigation of Sennoside Metabolites in In Vitro Biological Systems
This compound themselves are considered prodrugs; they are largely inactive and poorly absorbed in the upper gastrointestinal tract. researchgate.netkarger.com Their pharmacological activity is entirely dependent on biotransformation by the gut microbiota in the colon. researchgate.net
Upon reaching the large intestine, this compound are metabolized by a host of resident bacteria, including species such as Bifidobacterium and Peptostreptococcus intermedius. nih.govresearchgate.net This biotransformation is a crucial two-step process:
Hydrolysis: Bacterial β-glucosidase enzymes hydrolyze the β-glycosidic bonds of the this compound (e.g., Sennoside A and B). jst.go.jpresearchgate.net This process occurs in a stepwise fashion, removing the sugar moieties to produce the aglycone forms, known as sennidins (e.g., Sennidin A and B). jst.go.jpnih.gov
Reduction: The resulting sennidins are then further reduced by bacterial reductases. karger.comjst.go.jp This enzymatic reaction cleaves the C10-10' bond, converting the sennidins into the ultimate active metabolite, rhein (B1680588) anthrone (B1665570). researchgate.netnih.gov
This conversion is essential, as rhein anthrone is the molecule responsible for stimulating colonic motility and altering fluid and electrolyte transport. researchgate.netkarger.com Germ-free rats administered this compound show no metabolic transformation, confirming the indispensable role of the intestinal microflora. karger.com
Table 2: Biotransformation Pathway of this compound
| Starting Compound | Key Bacterial Enzyme(s) | Intermediate Metabolite(s) | Final Active Metabolite |
|---|---|---|---|
| Sennoside A / B | β-glucosidase | Sennidin A-8-monoglucoside, Sennidin B-8-monoglucoside, Sennidin A, Sennidin B jst.go.jpnih.gov | Rhein anthrone researchgate.netjst.go.jp |
Due to their hydrophilic nature, this compound are not readily absorbed from the stomach or small intestine. researchgate.netkarger.com The pharmacological action of their active metabolite, rhein anthrone, is primarily exerted from the mucosal (luminal) side of the colonic epithelial cells. karger.com
Following its action in the colon, a small fraction of rhein anthrone (less than 10%) is absorbed into systemic circulation. drugbank.com Once absorbed, it undergoes enterohepatic recirculation. nih.gov The absorbed rhein anthrone is subsequently oxidized to form rhein. researchgate.netnih.gov Rhein and other metabolites, such as rhein monosulphate and rhein monoglucuronide, are then excreted from the body via urine and feces. nih.gov The vast majority (>90%) of ingested this compound are excreted in the feces as various metabolites and polymers. drugbank.com
Antioxidant and Anti-inflammatory Mechanisms in Preclinical Models
In addition to their effects on gastrointestinal function, compounds within Senna plants, including this compound and their derivatives, have demonstrated antioxidant and anti-inflammatory properties in preclinical models. nih.govnih.gov
The antioxidant activity is attributed to the presence of phytochemicals such as phenols and flavonoids. nih.gov These compounds can act as free radical scavengers, reducing oxidative stress by mitigating mitochondrial reactive oxygen species (ROS) and decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.com
The anti-inflammatory effects are mediated through the modulation of key inflammatory pathways. Studies have shown that these compounds can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor that governs the inflammatory response. mdpi.comdovepress.com This inhibition leads to a dose-dependent reduction in the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comdovepress.comresearchgate.net Furthermore, network pharmacology analysis has suggested that the anti-inflammatory effects may involve the PI3K/Akt/FoxO signaling pathway. dovepress.com
Scavenging of Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are highly reactive molecules and free radicals that can cause significant damage to cell structures, including proteins, lipids, and DNA. The antioxidant properties of this compound and their derivatives contribute to their protective effects against oxidative stress.
Extracts from Cassia senna leaves and pods have demonstrated notable free radical scavenging activity in various in vitro assays. These extracts have shown the ability to scavenge the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical, superoxide radicals, nitric oxide radicals, hydroxyl radicals, hydrogen peroxide, and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. While the petroleum ether extract of both leaf and pod parts showed the highest level of radical scavenging activity, other solvent extracts also exhibited moderate activity researchgate.net. The antioxidant capacity of Senna plants is largely attributed to their rich content of phenolic compounds, which can neutralize free radicals by donating electrons nih.gov.
One study on calcium this compound demonstrated their antioxidant effects in γ-irradiated human blood cultures. Treatment with calcium this compound led to a significant enhancement in the activity of the antioxidant enzymes superoxide dismutase (SOD) and catalase (CAT), which play a crucial role in detoxifying superoxide radicals and hydrogen peroxide, respectively.
While direct mechanistic studies on the ROS scavenging activity of isolated this compound are still emerging, the available evidence from plant extracts and related compounds suggests a significant antioxidant potential. The ability of this compound and their metabolites to neutralize a variety of reactive oxygen species underscores a key mechanism of their cellular protective effects.
| Assay | Compound/Extract | Key Findings |
| DPPH Radical Scavenging | Ethanolic extract of Cassia senna | Showed dose-dependent scavenging activity. |
| Nitric Oxide Radical Scavenging | Ethanolic extract of Cassia senna | Demonstrated effective scavenging of nitric oxide radicals. |
| Superoxide Radical Scavenging | Various solvent extracts of Cassia senna | Exhibited inhibition of superoxide radical generation. |
| Antioxidant Enzyme Activity | Calcium this compound | Increased the activity of SOD and CAT in irradiated human blood cultures. |
Modulation of Inflammatory Cytokine Production (e.g., TNF-alpha, IL-6)
This compound and their metabolites have been shown to exert significant anti-inflammatory effects by modulating the production of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
TNF-α Inhibition:
Sennoside B has been identified as a potent natural inhibitor of TNF-α. In a study utilizing a competitive binding screening assay, sennoside B was found to have an IC50 value of 0.32 µM in a TNF-α induced HeLa cell toxicity assay, indicating a high degree of potency. The mechanism of this inhibition involves the blockage of TNF-α-induced degradation of IκB-α, a key step in the NF-κB signaling pathway. By preventing the degradation of IκB-α, sennoside B effectively halts the downstream signaling cascade that leads to the production of inflammatory mediators nih.gov. In TNF-α dependent L929 cell cytotoxicity assays, sennoside B showed a significant dose-dependent inhibition of cell death, further confirming its efficacy as a TNF-α inhibitor nih.gov.
Furthermore, in a study on γ-irradiated human blood cultures, calcium this compound treatment led to a significant amelioration in the levels of TNF-α, highlighting their anti-inflammatory potential in a model of radiation-induced oxidative stress.
IL-6 Modulation:
The modulation of these potent pro-inflammatory cytokines by this compound underscores their potential as anti-inflammatory agents, offering a mechanism beyond their well-known laxative effects.
| Cytokine | Sennoside/Derivative | Effect | Observed Mechanism |
| TNF-α | Sennoside B | Potent Inhibition | Blocks TNF-α-induced degradation of IκB-α. |
| TNF-α | Calcium this compound | Reduction | Amelioration of levels in irradiated human blood cultures. |
| IL-6 | Sennoside A | Reduction | Regulation of the TLR4 signaling pathway. |
Nrf2 Pathway Activation (if applicable to this compound)
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. While direct evidence for the activation of the Nrf2 pathway by this compound themselves is limited, studies on their active metabolite, rhein, suggest a potential indirect link.
Rhein has been shown to provide neuroprotection by regulating the NRF2/SLC7A11/GPX4 signaling pathway. In both in vivo and in vitro models of ischemia-reperfusion injury, rhein was found to inhibit oxidative stress and intracellular ROS production while increasing the protein expression of NRF2, SLC7A11, and GPX4. Notably, the protective effects of rhein against ferroptosis were reversed when NRF2 was inhibited, confirming the crucial role of this pathway in its mechanism of action.
Another study focused on the design of nitroxide radical derivatives of rhein as potential anti-aging agents targeting the Keap1-Nrf2 pathway. This research acknowledges rhein's established Keap1-Nrf2 inhibitory activity as a basis for developing new therapeutic agents.
Although these findings are centered on rhein, they provide a strong rationale for further investigation into whether this compound, as precursors to rhein, can also modulate the Nrf2 signaling pathway. Given that this compound are metabolized to rhein in the gut, it is plausible that the oral administration of this compound could lead to the activation of the Nrf2 pathway via their active metabolite. However, direct studies on this compound' effects on Nrf2 activation are necessary to confirm this hypothesis.
Antiviral Properties of this compound in In Vitro Models
While research on the direct antiviral properties of this compound is ongoing, a significant body of evidence points to the antiviral activity of their active metabolite, rhein. In vitro studies have demonstrated the efficacy of rhein against a range of viruses, suggesting that this compound may exert antiviral effects following their metabolic conversion in the gut.
One study highlighted that Sennoside A, but not Sennoside B, could suppress viral reverse transcriptase activity mdpi.com. This indicates a degree of specificity in the antiviral actions of different this compound.
The antiviral activity of rhein has been more extensively studied:
Influenza A Virus (IAV): Rhein has been shown to inhibit IAV adsorption and replication in vitro. Its mechanism of action involves the suppression of IAV-induced oxidative stress and the activation of TLR4, Akt, p38, JNK MAPK, and NF-κB signal pathways.
Enterovirus 71 (EV71): Rhein exhibited anti-EV71 activity by reducing viral RNA synthesis, protein expression, and infectivity. It was found to be potent at the late stage of the viral life cycle and also demonstrated the ability to inhibit virion stability.
Newcastle Disease Virus (NDV): Rhein was found to effectively inhibit the activity of the La Sota strain of NDV in chicken embryo fibroblasts at a maximal safe concentration of 0.125 mg/ml.
African Swine Fever Virus (ASFV): In porcine alveolar macrophages, rhein was shown to persistently inhibit ASFV replication in a dose-dependent manner. The antiviral effect was linked to the induction of apoptosis through the activation of the caspase-dependent mitochondrial apoptosis pathway.
These findings from in vitro models suggest that the metabolic products of this compound possess broad-spectrum antiviral potential. The mechanisms of action appear to be multifaceted, involving direct effects on viral replication and stability, as well as modulation of host cellular pathways.
| Virus | Compound | In Vitro Model | Key Findings |
| Unspecified (Reverse Transcriptase) | Sennoside A | Not specified | Suppression of viral reverse transcriptase activity. |
| Influenza A Virus (IAV) | Rhein | MDCK cells | Inhibited viral adsorption and replication; suppressed oxidative stress and multiple signaling pathways. |
| Enterovirus 71 (EV71) | Rhein | Not specified | Reduced viral RNA synthesis, protein expression, and infectivity; inhibited virion stability. |
| Newcastle Disease Virus (NDV) | Rhein | Chicken Embryo Fibroblasts | Effectively inhibited NDV activity. |
| African Swine Fever Virus (ASFV) | Rhein | Porcine Alveolar Macrophages | Inhibited viral replication in a dose-dependent manner; induced apoptosis via the mitochondrial pathway. |
Structure Activity Relationship Sar Studies of Sennoside Derivatives and Analogs
Impact of Glycosylation Patterns on Preclinical Bioactivity
Sennosides (B37030) are characterized by the presence of sugar units, typically glucose, attached to the aglycone core. nih.gov This glycosylation plays a crucial role in their mechanism of action, acting as a prodrug system. In the large intestine, the glycosidic bonds are cleaved by bacterial enzymes, releasing the active metabolite, rhein (B1680588) anthrone (B1665570). nih.govnih.gov While the presence of glycosylation is essential for the laxative effect by facilitating transport to the colon and subsequent activation, variations in glycosylation patterns or modifications to the sugar moieties can influence other preclinical bioactivities. nih.gov
Studies comparing different this compound (Sennoside A, B, C, and D), which share structural similarities but may vary in glycosylation or the linked aglycone units (rhein or aloe-emodin), have shown comparable purgative effects in bioassays, likely attributable to their shared metabolic pathway to rhein anthrone. nih.gov However, investigations into other biological activities have revealed distinctions. For instance, Sennoside A has demonstrated effects on insulin (B600854) resistance and viral reverse transcriptase, while Sennoside B did not show these specific activities, suggesting that subtle structural differences, potentially related to glycosylation or stereochemistry, can lead to divergent pharmacological profiles beyond the primary laxative effect. nih.gov Furthermore, research on modified glucopyranoside derivatives, related to the sugar component of this compound, has indicated that chemical alterations, such as acylation, can impart antimicrobial properties, highlighting the impact of sugar modifications on bioactivity. researchgate.net
Influence of Stereochemistry on Molecular Interactions (e.g., Sennoside A vs. B)
Sennoside A and Sennoside B are naturally occurring stereoisomers. nih.govresearchgate.netresearchgate.net They differ in the stereochemistry at the C-10 and C-10' positions of the dianthrone core. nih.gov Despite this stereochemical difference, they are both metabolized to the same active form, rhein anthrone, in the colon, resulting in comparable laxative effects. nih.govnih.gov
However, the stereochemical variation between Sennoside A and Sennoside B can lead to differential interactions with biological targets, influencing activities other than their well-known purgative effect. nih.gov Preclinical studies have shown that Sennoside A and Sennoside B exhibit distinct biological activities in certain contexts. For example, Sennoside A has been reported to improve insulin resistance and suppress viral reverse transcriptase activity, effects not observed with Sennoside B. nih.gov This suggests that the specific three-dimensional arrangement of atoms in Sennoside A compared to Sennoside B affects their binding or interaction with specific enzymes or receptors involved in these other biological pathways. The study of stereochemistry is crucial in drug development as different stereoisomers can have vastly different pharmacological properties and interactions with biological systems. mdpi.comuou.ac.in
Effects of Anthraquinone (B42736) Core Modifications on Activity Profiles
The core structure of this compound is based on a rhein-dianthrone system, which is derived from the anthraquinone scaffold. nih.govresearchgate.netnih.gov Anthraquinones and their derivatives are a diverse class of compounds known for a wide range of biological activities, including laxative, antibacterial, antifungal, and potential anticancer properties. researchgate.netfrontiersin.orgresearchgate.netnih.gov Modifications to the anthraquinone core structure can significantly alter the activity profile of these compounds. researchgate.net
In the context of this compound, the active metabolite, rhein anthrone, is a key example of a modified anthraquinone structure responsible for the laxative effect. nih.govdrugbank.com Rhein itself, a related anthraquinone derivative, also possesses various biological activities. wikipedia.orgfishersci.sebiorxiv.org SAR studies on anthraquinones in general have shown that the position and nature of substituents on the anthraquinone ring system, such as hydroxyl groups, can critically influence their biological activity, including effects on biofilm inhibition. frontiersin.org While specific detailed SAR studies focusing solely on systematic modifications of the sennoside dianthrone core (beyond the natural variations in this compound A-D and their metabolite rhein anthrone) were not extensively detailed in the search results, the broader understanding of anthraquinone SAR indicates that alterations to the core structure would likely lead to compounds with modified or entirely new biological activities. researchgate.netresearchgate.net This principle underpins efforts to synthesize novel sennoside analogs with potentially improved or different therapeutic properties.
Synthesis and Preclinical Evaluation of Novel Sennoside Analogs
The synthesis of novel sennoside analogs and derivatives is a key area of research aimed at discovering compounds with enhanced potency, altered activity profiles, or improved pharmacokinetic properties. bioline.org.br Chemical derivatization strategies are employed to modify the sennoside structure, allowing for the exploration of SAR. bioline.org.brufrgs.br Following synthesis, these novel compounds undergo preclinical evaluation to assess their biological activities in vitro and in vivo. bioline.org.br
Preclinical evaluation of sennoside analogs often involves testing their effects in relevant biological models. For instance, studies on modified glucopyranoside derivatives, which share structural features with the glycosyl part of this compound, have involved evaluating their antimicrobial activity against bacterial and fungal strains. researchgate.net Such evaluations help to establish the link between structural modifications and observed biological effects.
Chemical Derivatization Strategies
Chemical derivatization involves introducing specific functional groups or modifying existing ones on the sennoside structure. Common strategies, inspired by natural biosynthetic processes, include acylation, methylation, and oxidation. bioline.org.br These modifications can affect various properties of the molecule, including solubility, stability, and interaction with biological targets. bioline.org.brresearchgate.net
Chemoenzymatic Synthesis of Modified this compound
Chemoenzymatic synthesis combines the precision and selectivity of enzymatic reactions with the versatility of chemical transformations. nih.govresearchgate.net This approach is particularly valuable for the synthesis of complex molecules like glycosides, allowing for regioselective and stereoselective modifications that can be challenging to achieve through purely chemical means. nih.gov
While specific detailed examples of the chemoenzymatic synthesis of this compound were not prominently featured in the search results, the literature indicates that chemoenzymatic methods are applicable to the synthesis of complex carbohydrates and modified natural products, including anthraquinone derivatives like rhein. globalauthorid.comresearchgate.net This suggests that chemoenzymatic approaches could be employed to synthesize modified this compound or novel sennoside analogs with specific structural features, potentially leading to compounds with tailored biological activities. The use of enzymes can facilitate the introduction of specific sugar moieties or the modification of existing ones, contributing to the exploration of glycosylation patterns and their impact on SAR. nih.gov
Computational Approaches to SAR Prediction and Molecular Docking
Computational methods play an increasingly important role in modern SAR studies and drug discovery, complementing experimental approaches. nih.govtandfonline.com Techniques such as molecular docking, molecular dynamics simulations, and QSAR (Quantitative Structure-Activity Relationship) analysis can provide valuable insights into the potential interactions between this compound or their analogs and biological targets. researchgate.nettandfonline.comresearchgate.netscielo.org.za
Molecular docking is used to predict the preferred binding orientation and affinity of a ligand (such as a sennoside derivative) to a protein target. nih.govtandfonline.com This helps to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive binding and contribute to activity. Studies have utilized molecular docking to investigate the binding of this compound and other anthraquinone glycosides to bacterial enzymes, identifying potential antimicrobial targets and assessing binding affinities. researchgate.nettandfonline.comresearchgate.net
Molecular dynamics simulations can provide information about the stability of the ligand-protein complex over time and the conformational changes involved in binding. researchgate.netnih.gov QSAR analysis aims to build mathematical models that correlate structural features of a series of compounds with their biological activity, allowing for the prediction of activity for new, untested analogs. tandfonline.com In silico tools have also been used for target prediction and assessing pharmacokinetic properties, such as permeability, for this compound and other related molecules. scielo.org.za These computational approaches accelerate the SAR exploration process by guiding the design and synthesis of new compounds and prioritizing those with a higher likelihood of desired activity. nih.govscielo.org.za
Pharmacokinetic and Biotransformation Studies of Sennosides in Animal Models
Absorption Characteristics in Rodent and Lagomorph Models
The absorption of sennosides (B37030) is a unique, site-specific process heavily dependent on the gastrointestinal environment and its microbial inhabitants.
This compound function as prodrugs; their inherent structure prevents absorption in the upper gastrointestinal tract. Due to their hydrophilic nature, conferred by the glucose moiety, and the presence of a β-glycosidic bond, this compound are not hydrolyzed by gastric acid or enzymes in the small intestine. nih.gov Consequently, they are not absorbed from the stomach or the small intestine. nih.gov Studies in animal models confirm that this compound are transported directly through the upper alimentary canal to the large bowel.
It is in the large intestine that the activation and subsequent absorption occur. The intestinal microflora are essential for the pharmacological activity of this compound. nih.gov Bacteria in the colon possess β-glucosidase enzymes that hydrolyze the sennoside molecules in a stepwise fashion. This enzymatic action cleaves the sugar moieties, liberating the aglycones, which are then further metabolized into the active principle, rhein (B1680588) anthrone (B1665570). nih.gov This active metabolite is more lipophilic and is subsequently absorbed through the wall of the colon. nih.gov Less than 10% of the initial dose is absorbed, primarily in the form of rhein anthrone.
| Gastrointestinal Segment | Sennoside Absorption/Action | Governing Mechanism |
|---|---|---|
| Stomach | No significant absorption or hydrolysis | Precipitation at low pH; stability of β-glycosidic bond in acidic environment nih.gov |
| Small Intestine | No significant absorption or hydrolysis | Lack of mammalian enzymes to cleave the β-glycosidic bond nih.gov |
| Large Intestine (Colon) | Metabolism by microflora and subsequent absorption of the active metabolite | Bacterial β-glucosidases hydrolyze this compound to rhein anthrone, which is then absorbed nih.gov |
The role of efflux transporters such as P-glycoprotein (P-gp) in the pre-systemic elimination of this compound or their metabolites has not been extensively detailed in preclinical studies. P-glycoprotein is a well-characterized transporter that actively removes a wide array of xenobiotics from cells, thereby limiting their intestinal absorption and systemic exposure. However, based on the available scientific literature, there is a lack of specific research in animal models demonstrating that this compound or their primary active metabolite, rhein anthrone, are substrates for P-gp or other significant efflux transporters in the gastrointestinal tract.
Distribution Profiles in Animal Tissues and Organs
Following absorption from the colon, the active metabolites of this compound undergo systemic distribution.
Once rhein anthrone is absorbed from the colon, it enters the systemic circulation and may undergo enterohepatic recirculation. nih.gov Specific data on the accumulation in various tissues from preclinical rodent models is limited. The primary distribution appears to be related to its sites of metabolism and excretion, namely the liver and kidneys. Studies involving radiolabelled sennoside B in rats have provided some key pharmacokinetic parameters, as detailed in the table below.
| Parameter | Value (in Rats) | Compound |
|---|---|---|
| Volume of Distribution (Vd) | 0.802 ± 0.124 L/kg | Radiolabelled Sennoside B (Intravenous) |
| Elimination Half-Life (t½) | 8.568 ± 0.651 h | Radiolabelled Sennoside B (Intravenous) |
There is no significant evidence from preclinical animal studies to suggest that this compound or their metabolites can cross the blood-brain barrier. The parent sennoside molecules are large and hydrophilic, characteristics that generally restrict passage into the central nervous system. The available literature focuses on the gastrointestinal and systemic effects, and investigation into blood-brain barrier permeability does not appear to be a relevant area of preclinical research for this compound.
Metabolic Pathways and Metabolite Identification in Animal Systems
The biotransformation of this compound is a multi-step process initiated by the gut microbiota and completed by mammalian enzymes following absorption.
The primary metabolic pathway begins in the large intestine. Studies in rats have elucidated a two-step process for the formation of the active metabolite.
Stepwise Hydrolysis: Bacterial β-glucosidases cleave the glucose units sequentially. For instance, Sennoside A is first converted to sennidin A-8-monoglucoside and then to the aglycone, sennidin A. A similar process occurs for Sennoside B, yielding sennidin B.
Reduction: The resulting sennidins (A and B) are then reduced, possibly by reductase enzymes bound to bacterial cell membranes, to form the ultimate active metabolite, rhein anthrone. nih.gov
After absorption, rhein anthrone is further metabolized. It can be oxidized to rhein. nih.gov Both rhein and its precursors can then be conjugated with glucuronic acid or sulfuric acid before excretion. nih.gov Analysis of excreta from rats administered this compound has identified several key metabolites.
| Matrix | Identified Metabolites in Rats |
|---|---|
| Urine | Rhein, Sennidin, Rhein monosulphate, Rhein monoglucuronide nih.gov |
| Feces | Sennidin, Rhein, Rhein anthrone nih.gov |
Pharmacodynamic Markers and Preclinical Mechanistic Insights in Animal Models
Biomarker Changes in In Vivo Animal Studies (e.g., colonic motility changes)
This compound exert a significant influence on colonic motility, a key biomarker of their laxative effect, which has been extensively studied in various animal models. These compounds are prodrugs that remain inactive until they reach the large intestine, where gut microbiota metabolize them into their active form, rhein anthrone. This active metabolite is primarily responsible for the observed changes in intestinal transit.
In rat models, the oral administration of this compound A + B has been shown to dose- and time-dependently accelerate the passage of contents through the large intestine. nih.gov A significant reduction in large intestine transit time was observed, with a dose of 50 mg/kg reducing the transit time from over 6 hours in control animals to as little as 30 minutes after a 4-hour pretreatment period. nih.gov The acceleration of colonic transport appears to be a primary component of the laxative action. nih.gov Studies involving direct intracecal administration of this compound and their metabolites in rats further confirm their specific action on the large intestine. nih.gov When administered directly into the cecum, this compound and their metabolites—sennidins, rhein, and rheinanthrone—all significantly reduced the transit time. nih.gov
Effect of Intracecal Administration of this compound and Metabolites on Large Intestine Transit Time in Rats
| Compound (50 mg/kg) | Transit Time (Appearance of first colored feces) | Control Group Transit Time |
|---|---|---|
| This compound | 46 ± 9 min | > 8 hours |
| Sennidins | 34 ± 11 min | |
| Rhein | 53 ± 83 min | |
| Rheinanthrone | 16 ± 4 min |
Data from a study investigating the influence of this compound and their metabolites on large intestine transit time in rats. nih.gov
Studies in dog models have revealed more complex effects on colonic motility. Oral administration of this compound at doses of 20-30 mg/kg induced a pronounced and extended inhibition of myoelectric colonic activity, which became evident after a delay of 6 to 10 hours, corresponding to the transit time to the colon and subsequent metabolism. nih.govkarger.comresearchgate.net This inhibition of background motility was accompanied by the appearance of 3-10 high-amplitude "giant contractions." nih.govkarger.comresearchgate.net These contractions were propagated over the latter half of the colon at a velocity of 0.5-2 cm/min and were consistently associated with the elimination of liquid feces. nih.govkarger.comkarger.com When this compound were administered before a meal, the typical postprandial increase in colon motility was absent. nih.govkarger.comresearchgate.net
Cellular and Molecular Responses in Animal Tissues
The laxative action of this compound is underpinned by distinct cellular and molecular responses within the colonic tissue, primarily driven by the active metabolite, rhein anthrone. Key pathways involved include the modulation of prostaglandin (B15479496) synthesis and the expression of water channels known as aquaporins.
A central mechanism is the stimulation of prostaglandin E2 (PGE2) production. nih.govnih.gov In vitro studies have shown that sennoside A and sennoside B can increase PGE2 levels in a concentration-dependent manner. nih.gov The motor effects observed in the colon of dogs are believed to be mediated through the local synthesis of prostaglandins, as these effects can be blocked by cyclooxygenase inhibitors like indomethacin (B1671933). nih.gov Further investigation has revealed that rheinanthrone activates macrophages in the colon, leading to an increased secretion of PGE2. nih.govresearchgate.net
This increase in PGE2 acts as a paracrine signaling molecule, leading to a significant downstream effect: the downregulation of aquaporin-3 (AQP3) expression in the mucosal epithelial cells of the colon. nih.govresearchgate.net Aquaporins are crucial for regulating water transport across cell membranes, and AQP3 facilitates water reabsorption from the colonic lumen back into the bloodstream. nih.govmdpi.com By decreasing AQP3 expression, rheinanthrone effectively inhibits this water transport, causing an accumulation of fluid in the colon, which contributes to the laxative effect. nih.gov Studies in constipated mice have demonstrated that the administration of rhein, another active metabolite, leads to a significant decrease in the expression of AQP3 in the colonic mucosa, which correlates with improved motor function. researchgate.netnih.gov
Effect of Rhein on Aquaporin-3 (AQP3) Expression in Colonic Mucosa of Constipated Mice
| Group | Mean Optical Density of AQP3 | Positive Expression Rate of Area (%) |
|---|---|---|
| Control | 33.454 ± 2.826 | 23.185 ± 1.514 |
| Constipation Model | 48.089 ± 1.987 | 33.502 ± 1.651 |
| Rhein-Treated | Not specified, but significantly decreased vs. Constipation Model | 28.141 ± 1.669 |
Data showing changes in AQP3 expression in the colonic mucosa of mice, indicating that rhein treatment reduces the elevated AQP3 levels seen in constipation. nih.gov
The long-term effects of anthranoids on the colon may also involve changes to the network of Interstitial Cells of Cajal (ICC). nih.govnih.gov ICCs are pacemaker cells essential for generating the slow waves that control gastrointestinal motility and for mediating neuromuscular transmission. nih.govmdpi.com Animal models of gastrointestinal motility disorders have shown that defects in the ICC network are associated with impaired function. nih.gov These defects are often linked to the Kit signaling pathway, which is crucial for the development and maintenance of ICCs. nih.govnih.gov While direct studies on this compound' effects on ICC are limited, understanding this pathway is relevant as chronic alterations in colonic function can be associated with changes in the ICC network.
Biotechnological Approaches for Sennoside Production and Optimization
Plant Cell, Tissue, and Organ Culture for Sennoside Biosynthesis
Plant tissue culture techniques provide an alternative method for producing secondary metabolites like sennosides (B37030). psu.ac.th These methods involve growing plant cells, tissues, or organs in a sterile laboratory environment on suitable culture media. psu.ac.th This allows for controlled conditions and can facilitate the study of biosynthetic pathways. psu.ac.th
Callus and Suspension Cultures for Sennoside Production
Callus cultures, which are undifferentiated masses of plant cells, and suspension cultures, where callus cells are grown in a liquid medium, have been investigated for sennoside production. researchgate.netnih.gov
Studies have shown that the type of explant (the plant part used to initiate the culture) and light conditions can influence cell growth and sennoside yield in suspension cultures. researchgate.net For instance, leaf-derived cell cultures under light conditions have shown optimal cell growth, while dark incubation improved growth in stem and root-derived cells. researchgate.net
The addition of growth regulators to the culture medium is crucial for callus induction and growth. researchgate.netthieme-connect.com For example, a combination of 1 mg/l 2,4-D and 2 mg/l kinetin (B1673648) has been reported to yield maximum callus growth in Cassia angustifolia. researchgate.net In Rheum callus cultures, a medium containing maltose, IAA (1 ppm), and 4PU-30 (1 ppm) was found to produce both this compound A and B. thieme-connect.com Suspension cultures have demonstrated the potential for comparatively higher sennoside yields than stationary cultures. thieme-connect.com
Elicitation, the process of stimulating secondary metabolite production using signaling molecules, has also been applied to callus and suspension cultures. researchgate.netnih.gov For example, adding salicylic (B10762653) acid at 3 mM to Cassia angustifolia cell cultures resulted in higher cell growth and increased production of this compound A and B. researchgate.net Casein hydrolysate, an organic supplement, has also been shown to enhance sennoside production in Cassia angustifolia callus cultures. researchgate.netnih.gov
Salt stress induced by NaCl has been shown to increase anthraquinone (B42736) content, including this compound, in suspension cultures of Cassia acutifolia, although it reduced culture growth. nih.gov
Data from research on callus and suspension cultures:
| Culture Type | Plant Species | Medium Additions | Conditions | Sennoside A Yield (% dry wt) | Sennoside B Yield (% dry wt) | Source |
| Callus Culture | Rheum seedlings | MS + Maltose + IAA (1 ppm) + 4PU-30 (1 ppm) | Dark, 21°C | 0.0083 | 0.0040 | thieme-connect.com |
| Suspension Culture | Rheum seedlings | MS + Maltose + IAA (1 ppm) + 4PU-30 (1 ppm) | Dark, 21°C, 180 rpm | Higher than stationary culture | Higher than stationary culture | thieme-connect.com |
| Suspension Culture | Cassia angustifolia | 3 mM Salicylic acid | Not specified | Increased | Increased | researchgate.net |
| Suspension Culture | Cassia acutifolia | NaCl (increasing levels) | Not specified | Increased | Increased | nih.gov |
Hairy Root Cultures for Enhanced Sennoside Accumulation
Hairy root cultures, induced by infection with Agrobacterium rhizogenes, are characterized by rapid growth and genetic stability, making them suitable for secondary metabolite production. researchgate.netwikipedia.org These cultures have been explored for their potential to accumulate this compound. researchgate.netresearchgate.netscispace.com
Hairy root cultures of Senna alata have been successfully established and shown to produce this compound A and B. researchgate.netscispace.com Studies on S. alata hairy roots indicate that culture conditions, such as light and hormone presence, significantly influence sennoside production. researchgate.netscispace.com Hairy roots cultured under dark conditions have been found to accumulate higher levels of this compound A and B compared to those under light conditions. researchgate.netscispace.com The addition of hormones like 2,4-D has been shown to decrease sennoside content significantly. researchgate.net
The production of this compound A and B in S. alata hairy roots can vary over the culture period, typically increasing during the stationary phase of growth. researchgate.netresearchgate.net For example, in one study, sennoside A and B content increased from day 15 and reached maximum levels by day 35. researchgate.netresearchgate.net
Data on sennoside production in hairy root cultures:
| Plant Species | Culture Medium | Conditions | Sennoside A Content (µg/g dry wt) | Sennoside B Content (µg/g dry wt) | Source |
| Senna alata | Half-strength MS + 5% sucrose (B13894) | Dark condition | 169 ± 4 | 34 ± 3 | scispace.com |
| Senna alata | Half-strength MS (time course) | Shaking culture | Reached maximum by day 35 (178 ± 15) | Reached maximum by day 35 (23 ± 2) | researchgate.netresearchgate.net |
| Senna alata | Half-strength MS + 2,4-D (1 mg/l) | Not specified | Decreased by 93% | Decreased by 93% | researchgate.net |
Metabolic Engineering Strategies for Increased Sennoside Yields
Metabolic engineering approaches aim to modify the sennoside biosynthetic pathway within the plant or host organism to enhance production. researchgate.netplos.org This involves altering the expression of genes encoding enzymes involved in the pathway. plos.orgwikidata.org The sennoside biosynthetic pathway is believed to involve precursors from pathways such as the shikimate pathway, MEP pathway, MVA pathway, isochorismate synthase pathway, and polyketide pathway. plos.orgtandfonline.comresearchgate.netresearchgate.net Enzymes like 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS) are considered key in this process. tandfonline.comresearchgate.net
Overexpression of Rate-Limiting Enzymes in Sennoside Pathway
Overexpressing genes encoding enzymes that catalyze rate-limiting steps in the sennoside biosynthetic pathway can potentially lead to increased sennoside accumulation. plos.orgwikidata.org While the complete sennoside biosynthetic pathway is not yet fully elucidated, research has identified putative genes and enzymes involved. plos.orgtandfonline.comresearchgate.net For instance, transcriptome analysis of Cassia angustifolia has identified numerous genes encoding enzymes potentially involved in sennoside biosynthesis, including those in the metabolism of terpenoids and polyketides. plos.org Enzymes such as Isochorismate synthase (menF), O-succinylbenzoate synthase (menB), and enzymes from the shikimate pathway are considered part of this process. plos.orgplos.org Overexpression of such key enzymes could channel more metabolic flux towards sennoside production.
Gene Silencing (RNAi) of Competing Pathways
Gene silencing, particularly through RNA interference (RNAi), can be used to downregulate genes involved in metabolic pathways that compete with sennoside biosynthesis for precursors. iul.ac.insavemyexams.comisaaa.orgwikipedia.org By reducing the activity of competing pathways, more precursors could be made available for sennoside synthesis, thereby potentially increasing yields. iul.ac.in RNAi is a mechanism that involves small RNA molecules silencing gene expression in a sequence-specific manner. savemyexams.comwikipedia.orggoogle.com While the search results mention the potential use of RNAi in plant improvement and gene function studies, specific examples of using RNAi to silence competing pathways for sennoside production were not detailed. iul.ac.insavemyexams.comisaaa.orgwikipedia.org However, the principle involves targeting the mRNA of the gene to be silenced, leading to its degradation or inhibition of translation. savemyexams.comwikipedia.org
Microbial Fermentation and Synthetic Biology for Sennoside Precursor Production
Microbial fermentation and synthetic biology approaches are being explored as alternative platforms for producing valuable plant compounds, including precursors to this compound. firsthope.co.in While the industrial production of this compound currently relies on plant extraction, research into microbial synthesis is ongoing. firsthope.co.in
The biosynthesis of anthraquinones, the core structure of this compound, involves precursors derived from various pathways. plos.orgresearchgate.netresearchgate.net Microbial systems could potentially be engineered to produce these precursors through fermentation. Synthetic biology tools allow for the design and construction of new biological parts, devices, and systems, or the re-design of existing natural biological systems for useful purposes, such as the production of specific metabolites. This could involve introducing genes from the sennoside biosynthetic pathway into microbial hosts like bacteria or yeast to enable them to synthesize sennoside precursors or even the this compound themselves. While the search results indicate ongoing research in this area, they also note that microbial synthesis is not yet commercially viable for this compound. firsthope.co.in
Elicitation and Plant Hormonal Treatments for Enhanced Sennoside Accumulation
Elicitation and the application of plant hormones are significant biotechnological strategies employed to enhance the production and accumulation of secondary metabolites, including this compound, in plant cell, tissue, and organ cultures, as well as in whole plants. Elicitors, which can be biotic or abiotic factors, trigger defense responses in plants, leading to the increased synthesis of secondary metabolites. researchgate.netresearchgate.netmdpi.com Plant hormones, also known as phytohormones or plant growth regulators (PGRs), are naturally occurring organic substances that regulate various aspects of plant growth, development, and responses to environmental stimuli. plantcelltechnology.com Their judicious application can influence metabolic pathways, including those involved in sennoside biosynthesis. mdpi.comresearchgate.net
The effectiveness of elicitation and hormonal treatments is influenced by several factors, including the type and concentration of the elicitor or hormone, the duration of exposure, the specific plant species or cell line, the nutrient composition of the culture medium, and the age or stage of the culture. researchgate.netnih.gov
Elicitation
Elicitors initiate a cascade of physiological and biochemical reactions within plant cells, activating intracellular signal transduction pathways that ultimately lead to the production of bioactive metabolites. researchgate.netmdpi.com Various substances have been explored as elicitors for enhancing secondary metabolite production. These include biotic elicitors like chitosan (B1678972) and yeast extract, and abiotic elicitors such as methyl jasmonate (MeJA), salicylic acid (SA), silver nitrate, and various salts. researchgate.netresearchgate.netnih.govmdpi.com
Research has demonstrated the potential of elicitors to increase sennoside content in Cassia angustifolia (senna). For instance, studies have shown that elicitors like SA, MeJA, and jasmonate can trigger secondary metabolite production in in vitro cultures. researchgate.netresearchgate.net Casein hydrolysate, when added as an organic supplement to the culture medium, has also been found to enhance sennoside production in senna. researchgate.netresearchgate.net
While some studies on other plant species have shown significant enhancement of secondary metabolites with specific elicitor treatments, the direct impact and optimal conditions for sennoside accumulation in Senna species require specific investigation. For example, in Zanthoxylum armatum, salicylic acid at 5 µM resulted in a 14.8-fold increase in psoralen (B192213) content in callus cultures. researchgate.net Chitosan at 50 mg/L and 100 mg/L enhanced plumbagin (B1678898) content by 4.58-fold and 6.50-fold, respectively, in callus cultures of another plant, with a combination of the two showing a 12.08-fold increase. researchgate.net
Methyl jasmonate is a widely used elicitor known to influence the production of various phytochemicals in different in vitro culture systems, including callus and hairy root cultures. nih.gov It plays a crucial role in plant defense responses and secondary metabolite regulation as a signaling molecule. mdpi.comnih.gov However, some studies suggest that MeJA might not significantly influence anthraquinone biosynthesis in Senna tora. mdpi.com
Chitosan, a derivative of chitin, has also been investigated for its elicitation potential. mdpi.comresearchgate.net Studies on other plants have shown that chitosan can enhance secondary metabolite production, potentially by inducing methyl jasmonate. mdpi.com
Plant Hormonal Treatments
Plant hormones, including auxins, cytokinins, gibberellins, abscisic acid, jasmonic acid, and salicylic acid, are crucial signaling molecules that regulate plant development and stress responses. plantcelltechnology.commdpi.comresearchgate.netnih.gov Their application in plant tissue culture media is common to influence growth and differentiation. phytotechlab.com
While plant hormones are essential for growth and development, their effect on secondary metabolite production can vary. In some cases, hormones added to the culture medium have shown negative effects on sennoside production. For example, in hairy root cultures of Senna alata, the addition of hormones inhibited the production of this compound A and B. researchgate.net Specifically, 2,4-dichlorophenoxyacetic acid (2,4-D) at 1 mg/L strongly suppressed both growth and sennoside production in S. alata hairy roots. researchgate.net
Conversely, hormone-free media, particularly under dark conditions, have been reported to stimulate the growth of hairy roots and increase the content of this compound A and B in S. alata. researchgate.netresearchgate.netscispace.com Hairy roots cultured on hormone-free half-strength Murashige and Skoog (MS) medium containing 5% sucrose under dark conditions showed the highest levels of this compound A and B, yielding 169 ± 4 µg/g dry weight and 34 ± 3 µg/g dry weight, respectively. researchgate.netscispace.com
The balance and concentration of different hormones are critical. The ratio of auxin to cytokinin, for instance, is known to determine the type and extent of organogenesis in plant cell cultures. phytotechlab.com While auxins and cytokinins are often included for morphogenesis, their specific impact on sennoside biosynthesis requires careful optimization. phytotechlab.com
Research findings highlight the complex interplay between different elicitors and plant hormones in influencing sennoside accumulation. Further detailed studies are needed to determine the optimal concentrations and combinations of specific elicitors and hormones for maximizing sennoside production in different Senna species and in vitro culture systems.
Detailed Research Findings and Data
Research on elicitation and hormonal effects on sennoside production has yielded specific data points regarding the impact of different treatments.
| Treatment Type | Specific Agent | Concentration | Plant Material / System | Observed Effect on Sennoside Production | Source |
| Elicitor | Salicylic Acid (SA) | Not specified | In vitro culture | Triggers secondary metabolite production | researchgate.netresearchgate.net |
| Elicitor | Methyl Jasmonate (MeJA) | Not specified | In vitro culture | Triggers secondary metabolite production | researchgate.netresearchgate.net |
| Elicitor | Jasmonate | Not specified | In vitro culture | Triggers secondary metabolite production | researchgate.netresearchgate.net |
| Organic Supplement | Casein Hydrolysate | 0.5 g/l | Cell suspension culture | Enhanced production (in mangosteen, mentioned in context of senna) | researchgate.netresearchgate.net |
| Plant Hormone | Hormones (general) | Various concentrations | Senna alata hairy roots | Production inhibited | researchgate.net |
| Plant Hormone | 2,4-D | 1 mg/L | Senna alata hairy roots | Strongly suppressed production (93% decrease) | researchgate.net |
| Culture Condition | Hormone-free MS medium + 5% sucrose | - | Senna alata hairy roots | Increased sennoside A (169 ± 4 µg/g DW) and B (34 ± 3 µg/g DW) content | researchgate.netscispace.com |
Further research is needed to provide more comprehensive data on the specific effects of a wider range of elicitors and plant hormones, their optimal concentrations, and treatment durations for maximizing sennoside accumulation in various Senna species and biotechnological production systems.
Future Research Directions and Methodological Advancements in Sennosides Research
Advanced Omics Technologies (Genomics, Proteomics, Metabolomics) in Plant Sennoside Research
The application of advanced omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing medicinal plant research, offering unprecedented insights into the molecular intricacies of these species and accelerating the discovery of novel bioactive compounds nih.gov. These high-throughput technologies enable large-scale data collection and analysis, providing a comprehensive view of biological processes arxiv.org, explorationpub.com.
In the context of sennoside research in plants like Senna, multi-omics approaches are crucial for unraveling the complex regulatory mechanisms governing the biosynthesis of these secondary metabolites nih.gov, researchgate.net. While the exact biosynthetic pathway of sennosides (B37030) in plants is not fully elucidated, knowledge from anthraquinone (B42736) biosynthesis in other species provides a foundation nih.gov, d-nb.info. Genomics, through whole-genome sequencing and comparative genomics, helps in identifying gene families and clusters involved in secondary metabolite production researchgate.net. Transcriptomics provides insights into gene expression patterns related to sennoside biosynthesis under different conditions or in different plant tissues nih.gov, researchgate.net. Proteomics allows for the identification and characterization of enzymes involved in the biosynthetic pathway nih.gov. Metabolomics, facilitated by advanced mass spectrometry-based platforms, enables the comprehensive profiling of metabolites, including this compound and their precursors, aiding in the discovery of novel compounds and understanding metabolic changes nih.gov.
Integrating data from these different omics layers through bioinformatics tools and databases is essential for identifying key genes, enzymes, and metabolites involved in sennoside biosynthesis and regulation nih.gov, researchgate.net. This integrated approach can provide the theoretical basis for understanding the chemical diversity and composition of bioactive compounds in Senna species and aid in developing new and improved medicinal plant resources nih.gov.
Systems Biology Approaches to Understand Sennoside Biosynthetic and Mechanistic Networks
Systems biology approaches are essential for understanding the complex biological systems involved in sennoside biosynthesis and their mechanisms of action. By integrating data from various omics technologies and other biological datasets, systems biology aims to build comprehensive models that describe the interactions and dynamics within these networks explorationpub.com.
For sennoside biosynthesis, systems biology can help to connect the identified genes, proteins, and metabolites into functional pathways, revealing the regulatory networks that control sennoside production in Senna plants. This can involve constructing metabolic models that simulate the flow of precursors through the biosynthetic pathway and identifying bottlenecks or key regulatory points. Understanding these networks is crucial for strategies aimed at optimizing sennoside production, potentially through metabolic engineering mdpi.com.
Regarding the mechanism of action of this compound, particularly their laxative effect, systems biology can provide a more holistic view than traditional reductionist approaches. This compound are converted by gut bacteria into active metabolites, which then exert their effects on intestinal motility and water absorption ontosight.ai. Systems biology can help to model the complex interactions between this compound, the gut microbiome, and the host intestinal cells. This could involve integrating data on microbial metabolism, host cell signaling pathways, and physiological responses to understand how the sennoside metabolites trigger their effects at a systems level. Such models could reveal previously unknown interactions and provide a deeper understanding of the mechanistic networks involved.
Computational Chemistry and In Silico Modeling for Sennoside Interactions and SAR
Computational chemistry and in silico modeling play an increasingly important role in modern phytochemical and pharmacological research, offering efficient ways to study molecular structures, properties, and interactions mdpi.com, frontiersin.org. These methods can significantly expedite the process of discovering new drug candidates and understanding the behavior of bioactive compounds like this compound frontiersin.org.
For this compound, computational chemistry techniques such as molecular docking, molecular dynamics simulations, and quantum mechanical calculations can be used to investigate their interactions with potential biological targets, including enzymes involved in their metabolism or receptors in the intestine researchgate.net, nih.gov, frontiersin.org. Molecular docking can predict the binding affinity and orientation of this compound or their metabolites to target proteins researchgate.net, nih.gov. Molecular dynamics simulations can provide insights into the stability of these interactions over time and capture conformational changes researchgate.net, frontiersin.org. Quantum chemical methods can help determine the electronic properties and reactivity of this compound, which are relevant to their metabolic transformation and interaction with biological molecules mdpi.com, frontiersin.org.
Furthermore, in silico modeling can be applied to study the structure-activity relationships (SAR) of this compound and their derivatives researchgate.net. By analyzing the relationship between the chemical structure of different this compound and their observed biological activity, computational models can help identify key structural features responsible for their effects. This information can guide the rational design of novel sennoside analogs with potentially improved efficacy or altered properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can also be used to assess the potential pharmacological profile and identify promising candidates for further investigation researchgate.net, nih.gov.
Development of Novel In Vitro and Ex Vivo Models for Mechanistic Studies of this compound
While in vivo animal models have traditionally been used to study the effects of this compound, there is a growing need for novel in vitro and ex vivo models that can provide more detailed mechanistic insights and potentially reduce the reliance on animal testing frontiersin.org, nih.gov. These models can offer controlled environments to study specific aspects of sennoside activity, such as their interaction with gut bacteria, their absorption and metabolism, and their effects on intestinal cells.
Novel in vitro models could include advanced cell culture systems, such as co-culture models of intestinal epithelial cells and gut bacteria, or organ-on-a-chip systems that mimic the intestinal environment researchgate.net. These models can be used to study the bacterial hydrolysis of this compound to their active metabolites, the absorption and transport of these metabolites across the intestinal barrier, and their effects on intestinal cell function and signaling pathways.
Ex vivo models, using excised tissues or organs, can retain more of the complex architecture and cellular interactions of the native tissue than in vitro models researchgate.net, nih.gov. For this compound, ex vivo models of intestinal tissue could be used to study their effects on muscle contraction and motility, fluid and electrolyte transport, and the release of neurotransmitters or other signaling molecules that mediate their laxative effect nih.gov. These models can provide valuable information on the direct effects of sennoside metabolites on intestinal tissue, complementing findings from in vivo studies. The development of novel ex vivo models, such as those mimicking specific sections of the colon, could be particularly useful for studying the site-specific actions of this compound. researchgate.net.
Exploration of New Sennoside-Producing Species and Chemotypes
While Senna alexandrina and Cassia angustifolia are well-known sources of this compound, the genus Senna comprises over 600 species, many of which have not been extensively studied for their phytochemical composition scielo.br. Exploring these new Senna species and their different chemotypes (variations in chemical composition within a species) could lead to the discovery of novel this compound or other related anthraquinone glycosides with potentially different or improved properties researchgate.net, ukaazpublications.com.
Phytochemical investigations using advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are essential for profiling the sennoside content in different Senna species and chemotypes researchgate.net, ukaazpublications.com. This exploration can reveal species or varieties that produce higher concentrations of specific this compound or contain unique sennoside derivatives.
Furthermore, investigating the genetic and environmental factors that influence sennoside production in different species and chemotypes can provide insights into optimizing their cultivation and harvesting for medicinal purposes. This could involve studying the genetic diversity within the Senna genus and the environmental conditions that favor the accumulation of this compound ukaazpublications.com. The identification of new sennoside-producing species or chemotypes could expand the natural sources of these compounds and potentially offer alternatives with distinct pharmacological profiles.
Targeted Delivery Systems for this compound in Preclinical Research (Focus on novel delivery mechanisms, not clinical efficacy)
The development of targeted delivery systems for this compound in preclinical research focuses on novel mechanisms to deliver these compounds or their active metabolites to specific sites, particularly the colon, where they exert their primary effects. This approach aims to improve the specificity of sennoside action, potentially reducing systemic exposure and off-target effects. The focus here is on the technological advancements in delivery mechanisms rather than evaluating their clinical efficacy in patients.
Novel delivery systems can utilize various strategies, including encapsulation in nanoparticles, liposomes, or microparticles, or conjugation to targeting ligands juniperpublishers.com, whiterose.ac.uk. These systems can be designed to protect this compound from degradation in the upper gastrointestinal tract and release them specifically in the colonic environment, which is characterized by a different pH and the presence of specific bacterial enzymes capable of hydrolyzing sennoside glycosides ontosight.ai, researchgate.net.
Examples of novel delivery mechanisms being explored in preclinical research for various compounds include pH-sensitive coatings, enzyme-responsive systems that are cleaved by colonic bacteria, and ligand-targeted systems that bind to specific receptors or transporters in the colon researchgate.net. Nanocarriers, such as polymeric nanoparticles and lipid-based nanoparticles, are increasingly popular for drug delivery due to their ability to enhance stability, improve targeting, and control release juniperpublishers.com, whiterose.ac.uk. Research in this area for this compound would focus on designing and characterizing these novel delivery systems and evaluating their ability to achieve targeted release in preclinical models, such as in vitro models mimicking the colonic environment or ex vivo intestinal tissue preparations.
Q & A
Advanced Research Question
- LC-MS/MS protocols : Employ reversed-phase chromatography with tandem mass spectrometry to differentiate rhein-8-O-glucuronide and other metabolites. Validate against certified reference materials .
- Sampling design : Collect serial plasma/urine samples over 24–48 hours to capture metabolite half-lives, accounting for interindividual variability in gut microbiota composition (critical for hydrolysis of this compound) .
- Ethical considerations : Ensure informed consent protocols detail potential biases from dietary anthraquinones .
How should researchers design studies to evaluate this compound’ interactions with other medications (e.g., diuretics, anticoagulants)?
Basic Research Question
- In vitro cytochrome P450 assays : Screen for inhibition/induction of CYP3A4/2C9 using human liver microsomes.
- Clinical crossover trials : Administer this compound with target drugs (e.g., warfarin) in healthy volunteers, monitoring pharmacokinetic parameters (AUC, Cmax) and coagulation metrics (INR) .
- Statistical power : Use G*Power to calculate sample sizes ensuring detection of ≥20% interaction effect (α=0.05, β=0.2) .
What strategies mitigate bias in observational studies investigating this compound’ long-term safety?
Advanced Research Question
- Propensity score matching : Adjust for confounders (e.g., age, comorbidities) in retrospective cohorts to isolate sennoside effects on outcomes like melanosis coli .
- Blinded histopathology analysis : Engage multiple pathologists to score mucosal biopsies independently, resolving discrepancies via consensus .
- Sensitivity analysis : Test robustness of findings against unmeasured variables (e.g., laxative abuse history) using Monte Carlo simulations .
How can researchers validate this compound’ effects on gut microbiota composition without confounding from diet?
Advanced Research Question
- Controlled feeding trials : Standardize participant diets (e.g., low-anthraquinone) during intervention periods.
- 16S rRNA sequencing : Compare fecal microbiota diversity pre/post-sennoside administration, using negative controls for contamination correction .
- Metabolomic profiling : Correlate microbial shifts with short-chain fatty acid levels (e.g., butyrate) via GC-MS to infer functional impacts .
What are best practices for synthesizing heterogeneous data on this compound’ efficacy across species?
Basic Research Question
- Systematic review frameworks : Follow PRISMA guidelines to aggregate preclinical and clinical data, assessing bias via SYRCLE/Cochrane tools .
- Meta-regression : Model interspecies differences (e.g., metabolic rate, gut transit time) as covariates to explain efficacy variability .
- Data repositories : Deposit raw datasets in FAIR-aligned platforms (e.g., Zenodo) with detailed metadata on experimental conditions .
How can in vitro assays for this compound’ prokinetic effects be standardized across laboratories?
Basic Research Question
- Reference protocols : Adopt ISO/IEC 17025-validated methods for intestinal organoid contractions, specifying parameters (e.g., tension thresholds, buffer composition) .
- Interlaboratory comparisons : Share positive controls (e.g., sennoside A) and validate results via Bland-Altman analysis .
- Machine learning : Train models on high-throughput screening data to predict interassay variability .
What ethical considerations arise in pediatric trials of this compound for chronic constipation?
Advanced Research Question
- Age-specific consent : Develop child-friendly assent forms and parental consent protocols per FDA 21 CFR 50 .
- Risk minimization : Use adaptive trial designs (e.g., Bayesian methods) to reduce exposure in non-responders .
- Long-term follow-up : Monitor growth parameters and electrolyte imbalances for ≥2 years post-trial .
How can researchers address reproducibility challenges in this compound’ phytochemical extraction workflows?
Advanced Research Question
- Standardized extraction : Specify solvent ratios (e.g., ethanol:water), temperature, and sonication duration in protocols .
- QC/QA documentation : Report yield, purity (HPLC-UV), and stability data for all batches, referencing USP monographs .
- Open-source tools : Share digital lab notebooks (e.g., LabArchives) with step-by-step video protocols to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
